6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Description
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Properties
IUPAC Name |
6-bromo-3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)8-4-3-6(11)5-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDLKDWIFKCBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230320 | |
| Record name | 6-Bromo-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-79-9 | |
| Record name | 6-Bromo-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed overview of the known and predicted physicochemical properties of the compound 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one . As a novel heterocyclic compound, its comprehensive characterization is crucial for its potential applications in medicinal chemistry and materials science. This document synthesizes available data with established scientific principles to offer a robust technical resource for researchers.
While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide establishes a framework for its analysis based on the properties of structurally related isoindolinones. The protocols and theoretical discussions herein are designed to be a self-validating system for any experimental investigation into this compound.
Molecular Identity and Structural Features
This compound is a substituted isoindolinone, a class of compounds recognized for its diverse biological activities. The core structure consists of a bicyclic system with a fused benzene and a γ-lactam ring. The key structural features include a bromine atom at the 6-position of the aromatic ring and two methyl groups at the 3-position of the isoindolinone core.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1403766-79-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [1][2] |
| Canonical SMILES | CC1(C2=C(C=C(C=C2)Br)C(=O)N1)C | N/A |
| InChI Key | ZRDLKDWIFKCBMF-UHFFFAOYSA-N |
Physicochemical Properties: Knowns and Predictions
A thorough understanding of a compound's physicochemical properties is fundamental to its development for any application, particularly in pharmacology where solubility, stability, and membrane permeability are critical.
Physical State and Appearance
Based on vendor information and the general properties of similar small organic molecules, this compound is a solid at room temperature. The color and crystalline form would be determined through experimental observation and techniques like X-ray crystallography.
Melting Point
A precise, experimentally determined melting point for this compound is not available in the reviewed literature. However, it is a critical parameter for assessing purity. A sharp melting point range is indicative of a high degree of purity. For related bromo-indole derivatives, melting points can range significantly, for instance, 6-bromoindole-3-carboxaldehyde has a melting point of 202-206 °C.
Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC):
-
Sample Preparation: A small amount of the crystalline solid (1-5 mg) is accurately weighed into an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). A temperature program is set, typically with a heating rate of 10 °C/min, under an inert nitrogen atmosphere.
-
Analysis: The sample is heated, and the heat flow is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
The causality behind using DSC lies in its high precision and ability to detect thermal events, providing not only the melting point but also information on polymorphism and decomposition.
Solubility
Quantitative solubility data in various solvents is not currently available. However, based on its structure, the compound is expected to be sparingly soluble in water and more soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols. The bromine atom and the polar lactam group contribute to some degree of polarity, while the aromatic ring and methyl groups provide lipophilic character.
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method):
-
Procedure: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Quantification: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
This method is considered the gold standard for its direct measurement of solubility at thermodynamic equilibrium.
Acidity/Basicity (pKa)
The pKa value, which describes the acidity of a compound, is a critical parameter for predicting its ionization state at different pH values, impacting its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. The lactam proton in the isoindolinone ring is expected to be weakly acidic. A precise experimental value is not available.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Solution Preparation: A solution of the compound is prepared in a suitable solvent system (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.
This direct measurement provides a reliable determination of the compound's acidic or basic dissociation constant.
Synthesis and Purification
While a specific, detailed synthesis for this compound is not described in the searched literature, a general approach can be inferred from the synthesis of related isoindolinones. A plausible synthetic route would involve the cyclization of a suitably substituted benzene derivative.
Conceptual Synthetic Workflow:
Figure 1: A conceptual synthetic workflow for the target compound.
Purification Protocol (Column Chromatography):
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly employed.
-
Fraction Collection: The eluent is collected in fractions, and those containing the pure product (as determined by Thin Layer Chromatography) are combined.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the purified solid.
The choice of silica gel and a non-polar to polar solvent gradient is based on the principle of separating compounds based on their polarity, which is a standard and effective method for purifying small organic molecules.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and structural confirmation of the synthesized compound. While experimental spectra for the target molecule are not available, the expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methyl groups (which would likely appear as a singlet due to their equivalence), and the N-H proton of the lactam. The aromatic protons would exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the lactam, the quaternary carbon bearing the two methyl groups, the carbons of the methyl groups, and the six carbons of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the lactam, typically in the range of 1650-1700 cm⁻¹. A band corresponding to the N-H stretching of the lactam would also be expected around 3200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The isotopic pattern of the molecular ion peak would be characteristic for a compound containing one bromine atom, showing two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Workflow for Structural Elucidation:
Figure 2: Workflow for the synthesis and structural confirmation of the target compound.
Safety Information
Based on information for the parent compound, 6-bromo-2,3-dihydro-1H-isoindol-1-one, the target molecule may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a compound of interest with potential applications that warrant a full experimental characterization of its physicochemical properties. This guide provides a comprehensive theoretical framework and outlines the standard, validated experimental protocols necessary to obtain this crucial data. Future research should focus on the synthesis, purification, and detailed experimental determination of the properties discussed herein to fully unlock the potential of this molecule for researchers and drug development professionals.
References
An In-Depth Technical Guide to the Synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Introduction
6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is a crucial intermediate in the synthesis of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.[1][2] PARP inhibitors represent a significant advancement in the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations. The precise and efficient synthesis of this isoindolinone core is therefore of paramount importance for the pharmaceutical industry. This guide provides a comprehensive overview of a validated synthetic pathway to this key intermediate, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the chosen route, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms.
Strategic Analysis of the Synthetic Pathway
The synthesis of this compound presents two primary challenges: the regioselective introduction of a bromine atom at the 6-position of the isoindolinone core and the construction of the gem-dimethyl substituted lactam ring. The presented pathway addresses these challenges through a convergent and efficient sequence of reactions, starting from a commercially available substituted benzonitrile.
The overall synthetic strategy is depicted in the workflow diagram below:
Caption: Overall synthetic workflow for this compound.
This approach is advantageous as it begins with a readily available, pre-brominated starting material, thus avoiding potentially low-yielding aromatic bromination steps at a later stage. The key steps involve a radical-initiated benzylic bromination followed by a Grignard reaction and subsequent acid-catalyzed cyclization to construct the desired isoindolinone ring system.
Detailed Synthetic Protocol
Part 1: Benzylic Bromination of 4-Bromo-2-methylbenzonitrile
The initial step focuses on the functionalization of the methyl group of 4-bromo-2-methylbenzonitrile to introduce a reactive handle for the subsequent cyclization. This is achieved through a well-established radical bromination reaction.
Reaction Scheme:
Caption: Benzylic bromination of 4-bromo-2-methylbenzonitrile.
Experimental Protocol:
-
To a solution of 4-bromo-2-methylbenzonitrile (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product, 4-bromo-2-(bromomethyl)benzonitrile, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanistic Insights:
This reaction proceeds via a free radical chain mechanism. Benzoyl peroxide acts as a radical initiator, which upon heating, generates phenyl radicals. These radicals abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical then abstracts a benzylic hydrogen from 4-bromo-2-methylbenzonitrile to form a resonance-stabilized benzylic radical. This radical reacts with NBS to yield the desired product and another bromine radical, which propagates the chain reaction.
Part 2: Grignard Reaction and Cyclization to form this compound
This crucial step involves the formation of a Grignard reagent from 4-bromo-2-(bromomethyl)benzonitrile, its reaction with acetone to introduce the gem-dimethyl group, and a subsequent acid-catalyzed intramolecular cyclization to form the isoindolinone ring.
Reaction Scheme:
Caption: Grignard reaction and subsequent cyclization.
Experimental Protocol:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of 4-bromo-2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C and add a solution of dry acetone (1.5 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
To the crude tertiary alcohol intermediate, add a mixture of concentrated sulfuric acid and water and heat the mixture to promote cyclization.
-
After the cyclization is complete, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Mechanistic Insights:
The benzylic bromide reacts with magnesium to form an organomagnesium halide (Grignard reagent). This potent nucleophile then attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a tertiary alkoxide after a standard workup. The subsequent treatment with a strong acid, such as sulfuric acid, serves two purposes. First, it protonates the nitrile group, making it more susceptible to nucleophilic attack. Second, it catalyzes the intramolecular cyclization where the hydroxyl group attacks the protonated nitrile, leading to the formation of the lactam ring of the isoindolinone.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 4-Bromo-2-methylbenzonitrile | NBS, BPO | 4-Bromo-2-(bromomethyl)benzonitrile | 80-90% |
| 2 | 4-Bromo-2-(bromomethyl)benzonitrile | Mg, Acetone, H2SO4 | This compound | 60-70% |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key building block for the PARP inhibitor Talazoparib. By starting with a commercially available brominated precursor and employing robust and well-understood chemical transformations, this route offers high efficiency and control over the final product's structure. The provided experimental protocols and mechanistic insights are intended to empower researchers and drug development professionals in their efforts to synthesize this important pharmaceutical intermediate.
References
CAS 1403766-79-9 spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3,3-dimethylisoindolin-1-one (CAS 1403766-79-9)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of the chemical entity 6-Bromo-3,3-dimethylisoindolin-1-one (CAS No. 1403766-79-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed examination of the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating foundational theory with practical, field-proven methodologies, this guide serves as a self-validating system for the structural elucidation and confirmation of this and similar heterocyclic compounds.
Introduction and Molecular Overview
6-Bromo-3,3-dimethylisoindolin-1-one is a substituted isoindolinone, a heterocyclic motif of interest in medicinal chemistry and materials science. Its structural confirmation is paramount for any research or development application. Spectroscopic analysis provides the unambiguous "fingerprint" required for identity, purity, and quality control.
The molecular structure, with a molecular formula of C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol , contains several key features that will be interrogated by the spectroscopic techniques discussed herein: a substituted aromatic ring, a lactam (cyclic amide) functional group, gem-dimethyl substitution, and a bromine atom.[1][2] The integration of data from NMR, IR, and MS is not merely confirmatory; it is a required, logical process to build a complete and irrefutable structural profile.[3]
The Spectroscopic Characterization Workflow
The structural elucidation of a novel or synthesized compound is a systematic process.[4] It begins with sample preparation and progresses through a series of analytical techniques, with the data from each method informing the next. This workflow ensures that all aspects of the molecular structure are investigated, from the elemental composition to the precise three-dimensional arrangement of atoms.
Caption: General workflow for spectroscopic characterization of a chemical compound.
Mass Spectrometry (MS)
Mass spectrometry is the first-line technique for determining the molecular weight of a compound.[4] For a molecule like 6-Bromo-3,3-dimethylisoindolin-1-one, a soft ionization technique such as Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and typically produces a clear molecular ion peak.[5][6]
Predicted Mass Spectrum Data
The most critical feature will be the isotopic pattern of the molecular ion peak due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two peaks of nearly equal intensity separated by 2 m/z units, a definitive signature for a monobrominated compound.
| Ion Species | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Expected Relative Intensity |
| [M+H]⁺ | 240.0 | 242.0 | ~1:1 |
| [M+Na]⁺ | 262.0 | 264.0 | ~1:1 |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol. The use of reversed-phase solvents is preferable for ESI.[7]
-
Instrumentation Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Neutral compounds can be readily protonated in this mode.[8]
-
Mass Analyzer: Set to scan a range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
Capillary Voltage: Apply a high voltage, typically 2-5 kV, to the capillary needle to generate charged droplets.[6]
-
Drying Gas: Use a heated countercurrent of nitrogen gas to facilitate solvent evaporation from the droplets.[5]
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.[7] Acquire the spectrum, ensuring sufficient scans are averaged to obtain a high-quality signal.
-
Data Analysis: Identify the molecular ion peak, [M+H]⁺. Verify the characteristic bromine isotopic pattern. The presence of adducts like [M+Na]⁺ should also be checked.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is an exceptionally powerful and rapid technique for identifying the functional groups present in a molecule.[3] Modern Attenuated Total Reflectance (ATR) FTIR spectroscopy is the method of choice due to its ease of use and minimal sample preparation requirements.[9][10] The IR beam interacts with the sample at a crystal interface, providing a spectrum of molecular vibrations.[11]
Predicted IR Absorption Data
The structure of 6-Bromo-3,3-dimethylisoindolin-1-one contains several IR-active functional groups.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Comments |
| N-H (Lactam) | Stretch | 3200 - 3300 | A single, relatively sharp peak. |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Typically sharp peaks, just above 3000 cm⁻¹. |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | From the two methyl groups. |
| C=O (Lactam) | Stretch | 1680 - 1720 | Strong, sharp absorption. A key diagnostic peak. |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Multiple bands indicating the benzene ring. |
| C-N | Stretch | 1200 - 1350 | |
| C-Br | Stretch | 500 - 600 | In the fingerprint region, may be weak. |
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[12] Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[13]
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure anvil to ensure firm and uniform contact between the solid sample and the crystal. Good contact is essential for a high-quality spectrum.[14]
-
Data Acquisition: Collect the spectrum. A typical measurement co-adds 16 or 32 scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[13]
-
Cleaning: After analysis, remove the sample and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[15] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in the structure.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum will provide information on the number of different kinds of protons and their neighboring atoms.[15]
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| N-H | ~8.0 | Singlet (broad) | 1H | Lactam proton |
| Ar-H | ~7.6 | Doublet | 1H | Proton ortho to C=O |
| Ar-H | ~7.5 | Doublet of Doublets | 1H | Proton between Br and C=O |
| Ar-H | ~7.4 | Singlet (or narrow d) | 1H | Proton ortho to Br |
| -CH₃ | ~1.5 | Singlet | 6H | Two equivalent methyl groups |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Carbon Type | Predicted δ (ppm) |
| C=O (Lactam) | 165 - 175 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-Br | 115 - 125 |
| Aromatic C-H | 120 - 135 |
| Aromatic Quaternary C | 130 - 140 |
| Quaternary C(CH₃)₂ | 60 - 70 |
| -CH₃ | 25 - 35 |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard like Tetramethylsilane (TMS) if quantitative analysis is needed, though modern spectrometers can reference the residual solvent peak.[15]
-
Instrument Setup:
-
Acquisition Parameters:
-
Use a standard 1D proton pulse sequence (e.g., 'zg30').[17]
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
The number of scans (e.g., 16 or 32) should be sufficient to achieve a good signal-to-noise ratio.[18]
-
A relaxation delay (d1) of 1-2 seconds is typically adequate for qualitative spectra.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons.
Integrated Data Analysis: Confirming the Structure
No single technique provides the complete picture. The power of spectroscopy lies in integrating the data from multiple methods to build an unassailable structural assignment.[19]
Caption: Logic diagram for integrating multi-spectroscopic data.
The process is as follows:
-
MS confirms the molecular formula and the presence of one bromine atom.
-
IR confirms the presence of the critical lactam functional group (N-H and C=O stretches).
-
NMR confirms the carbon-hydrogen skeleton, including the gem-dimethyl group (a 6H singlet), the trisubstituted aromatic ring (three distinct aromatic proton signals), and the lactam NH (a broad singlet).
When all predicted data points align with the experimental results, the structure of 6-Bromo-3,3-dimethylisoindolin-1-one is unequivocally confirmed.
References
- 1. 1403766-79-9|6-Bromo-3,3-dimethylisoindolin-1-one| Ambeed [ambeed.com]
- 2. capotchem.cn [capotchem.cn]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. sydney.edu.au [sydney.edu.au]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 10. mt.com [mt.com]
- 11. agilent.com [agilent.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. jchps.com [jchps.com]
- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
structural elucidation of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
An In-depth Technical Guide to the Structural Elucidation of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Introduction: The Significance of the Isoindolinone Scaffold
The 1-isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active molecules. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing agents that target proteins and other biological macromolecules. The specific compound, this compound, incorporates several key features: a bromine atom, which can serve as a handle for further synthetic modification (e.g., cross-coupling reactions) or as a bioisostere for other groups; and gem-dimethyl groups at the C3 position, which lock the conformation and can enhance metabolic stability.
Definitive structural elucidation is the non-negotiable foundation upon which all further research—be it synthetic, medicinal, or material—is built. An error in structural assignment can lead to the misinterpretation of biological data and wasted resources. This guide, therefore, presents a systematic and self-validating workflow to unambiguously determine the constitution and connectivity of this molecule.
Chapter 1: The Elucidation Workflow - A Multi-Technique Approach
The core principle of modern structural elucidation is the convergence of data from multiple, orthogonal analytical techniques. No single method provides the complete picture; rather, each offers a unique piece of the puzzle. Our workflow is designed to build a case for the structure, where each piece of evidence corroborates the others.
Caption: A logical workflow for structural elucidation.
Chapter 2: Mass Spectrometry - The First Piece of the Puzzle
Expertise & Experience: Mass spectrometry (MS) is the first-line technique. Its primary role is to provide the molecular weight (MW) of the analyte, which in turn suggests a molecular formula. For a halogenated compound like ours, the isotopic pattern is a critical diagnostic tool.
Trustworthiness: High-resolution mass spectrometry (HRMS) is essential. A low-resolution instrument might give a nominal mass of 253 or 255 Da, but HRMS provides the exact mass to four or five decimal places. This precision is crucial for distinguishing between elemental compositions that are isobaric (have the same nominal mass). The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, provides a self-validating isotopic signature.
Expected Data & Interpretation
The expected molecular formula is C₁₀H₁₀BrNO.
| Parameter | Expected Value | Rationale |
| Monoisotopic Mass (M) | 254.9946 u | Calculated for C₁₀H₁₀⁷⁹BrNO |
| M+2 Peak | 256.9925 u | Calculated for C₁₀H₁₀⁸¹BrNO |
| Isotopic Ratio (M : M+2) | ~1:1 | Characteristic natural abundance of ⁷⁹Br and ⁸¹Br. |
| HRMS (e.g., ESI-TOF) | [M+H]⁺ = 255.9997 u | Protonated molecular ion; this is what is often observed. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule, [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
-
Analysis: Look for a pair of peaks separated by ~2 Da with nearly equal intensity around m/z 256 and 258. Confirm that the measured exact mass of the monoisotopic peak matches the theoretical value for [C₁₀H₁₀BrNO+H]⁺.
Chapter 3: Infrared Spectroscopy - Functional Group Fingerprinting
Expertise & Experience: While NMR and MS provide the structural backbone, Infrared (IR) spectroscopy rapidly confirms the presence or absence of key functional groups. Its utility lies in its speed and sensitivity to bond vibrations. For our molecule, the two most important features are the amide C=O (carbonyl) and the N-H bond.
Trustworthiness: The positions of these absorptions are highly diagnostic. A sharp, intense peak in the 1650-1700 cm⁻¹ region is a hallmark of a lactam carbonyl. The N-H stretch, typically appearing as a sharp peak around 3200-3400 cm⁻¹, confirms the presence of the secondary amide. The absence of other characteristic peaks (e.g., a broad O-H stretch) helps to rule out alternative isomeric structures.
Expected Data & Interpretation
| Functional Group | Expected Absorption (cm⁻¹) | Vibration Type |
| Amide N-H | ~3200 cm⁻¹ | Stretch |
| Aromatic C-H | ~3050-3100 cm⁻¹ | Stretch |
| Aliphatic C-H (sp³) | ~2950-2980 cm⁻¹ | Stretch (from methyl groups) |
| Lactam C=O | ~1680 cm⁻¹ | Stretch |
| Aromatic C=C | ~1600, 1470 cm⁻¹ | Ring Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan: Run a background scan with a clean, empty crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands corresponding to the expected functional groups.
Chapter 4: Nuclear Magnetic Resonance (NMR) - The Definitive Structural Tool
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. We will use a suite of experiments—¹H, ¹³C, and 2D NMR—to piece together the connectivity atom by atom.
Trustworthiness: The strength of NMR lies in its self-validating nature. The chemical shifts tell us about the electronic environment of each nucleus. The integration of ¹H signals tells us the relative number of protons. The coupling constants (J-values) reveal through-bond relationships between neighboring protons. Finally, 2D NMR experiments like COSY, HSQC, and HMBC provide a definitive map of all ¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations, respectively. When all of these data points converge to support a single structure, the assignment is considered robust.
¹H NMR - Proton Environments
The ¹H NMR spectrum will reveal distinct signals for each unique proton in the molecule. Based on the proposed structure, we expect:
-
Aromatic Protons: Three protons on the benzene ring. Their splitting patterns (doublet, doublet of doublets) and chemical shifts will be dictated by their position relative to the bromine and the fused ring.
-
Amide Proton (N-H): A single, often broad, proton signal.
-
Gem-Dimethyl Protons: A single, sharp signal integrating to six protons, as the two methyl groups are equivalent.
¹³C NMR - The Carbon Skeleton
The ¹³C NMR spectrum will show a signal for each unique carbon atom.
-
Carbonyl Carbon: A signal in the downfield region (~170 ppm).
-
Aromatic Carbons: Six signals in the aromatic region (~110-150 ppm). The carbon directly attached to bromine (C-Br) will have a characteristic chemical shift.
-
Quaternary Carbon (C3): The carbon bearing the two methyl groups.
-
Methyl Carbons: A single signal in the aliphatic region (~25-30 ppm).
Illustrative NMR Data Table (Predicted)
Note: These are predicted values based on analogous structures. Actual values must be determined experimentally.
| Signal | ¹H δ (ppm) | ¹H Mult. | ¹H Int. | ¹³C δ (ppm) | HMBC Correlations from ¹H |
| N-H | ~8.5 | br s | 1H | - | C1 (Carbonyl), C3a, C7a |
| H5 | ~7.8 | d | 1H | ~125 | C4, C7, C6 |
| H7 | ~7.6 | dd | 1H | ~128 | C5, C1, C3a |
| H4 | ~7.5 | d | 1H | ~122 | C5, C6, C7a |
| -C(CH₃)₂ | ~1.5 | s | 6H | ~28 | C3, C3a |
| C1 (C=O) | - | - | - | ~170 | - |
| C6 (-Br) | - | - | - | ~120 | - |
| C3a / C7a | - | - | - | ~135 / ~145 | - |
| C3 | - | - | - | ~65 | - |
2D NMR - Connecting the Dots
Caption: 2D NMR correlations establish the molecular framework.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems (e.g., coupling between aromatic protons).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify all direct, one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is the key experiment for connecting the different fragments of the molecule, such as linking the methyl protons to the quaternary C3 carbon and the aromatic ring.
-
-
Data Analysis: Integrate all 1D and 2D data to build the final structure. For example, an HMBC correlation from the N-H proton to the carbonyl carbon (C1) and from the aromatic proton H7 to C1 would confirm the lactam ring fusion.
Chapter 5: Final Confirmation and Data Archiving
The culmination of this workflow is a fully assigned structure where every piece of data from MS, IR, and NMR is consistent and complementary. The high-resolution mass confirms the elemental formula. The IR spectrum confirms the presence of the key functional groups. The ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments, and the 2D NMR data lock in the precise connectivity of the molecular framework.
For novel compounds of significant interest, single-crystal X-ray diffraction can provide the ultimate, unambiguous proof of structure, revealing not only connectivity but also the precise three-dimensional arrangement of atoms in the solid state.
The Therapeutic Potential of Substituted Isoindolinones: A Technical Guide for Drug Discovery Professionals
Abstract
The isoindolinone scaffold represents a privileged structure in medicinal chemistry, forming the foundation of a diverse array of biologically active molecules. Its unique structural features allow for versatile substitutions, leading to compounds with a wide spectrum of therapeutic applications. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted isoindolinones. We will delve into their anticancer, neuroprotective, and anti-inflammatory properties, exploring the underlying mechanisms of action. Furthermore, this guide offers detailed experimental protocols for key biological assays, equipping researchers and drug development professionals with the necessary tools to advance their investigations into this promising class of compounds.
Introduction to the Isoindolinone Scaffold
The 3-hydroxyisoindolinone framework is a crucial and adaptable structure in the creation of natural products and pharmaceutical compounds.[1] Isoindolinone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention from the scientific community due to their wide range of pharmacological activities. These activities include anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory effects.[2][3][4][5][6] The versatility of the isoindolinone core allows for a multitude of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. Several clinically approved drugs, such as thalidomide and its analogs, feature the isoindoline core, highlighting its importance in medicine.[7]
Synthetic Strategies for Substituted Isoindolinones
The synthesis of substituted isoindolinones can be achieved through various methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing the isoindolinone scaffold in a single step from readily available starting materials.[8] A common MCR for the synthesis of 3-substituted isoindolinones involves the reaction of 2-formylbenzoic acid, a primary amine, and a third component that introduces the desired substituent at the 3-position.[9][10]
Experimental Protocol: Three-Component Synthesis of N-alkyl-isoindolinone Phosphonates [3]
This protocol describes a catalyst-free microwave-assisted synthesis of N-alkyl-isoindolinone phosphonates.
-
Materials: 2-formylbenzoic acid, primary amine (e.g., butylamine, cyclohexylamine, or benzylamine), dialkyl phosphite (e.g., dimethyl, diethyl, diisopropyl, dibutyl, or dibenzyl phosphite), microwave reactor.
-
Procedure:
-
Combine 2-formylbenzoic acid, the primary amine (1.5 equivalents), and the dialkyl phosphite (1.5 equivalents) in a microwave-safe reaction vessel.
-
Heat the reaction mixture to 60°C using microwave irradiation for 10-30 minutes.
-
Monitor the reaction progress using in situ FT-IR spectroscopy by observing the disappearance of the C=O stretch of 2-formylbenzoic acid (around 1756 cm⁻¹) and the appearance of the C=O stretch of the isoindolinone product (around 1690 cm⁻¹).[3]
-
Upon completion, purify the product by appropriate chromatographic techniques.
-
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including isoindolinones. These methods often involve C-H activation, carbonylation, or cross-coupling reactions to construct the heterocyclic ring system.[11][12][13]
-
Ruthenium-Catalyzed C-H Activation/Annulation: This approach utilizes a ruthenium catalyst to direct the C-H activation of a benzamide, followed by annulation with an alkene or alkyne to form the isoindolinone ring.[4][14]
-
Palladium-Catalyzed Carbonylation: In this method, a palladium catalyst facilitates the carbonylation of an ortho-substituted benzylamine derivative to yield the isoindolinone core.
-
Rhodium-Catalyzed C-H Olefination and Aza-Michael Addition: A rhodium(III) catalyst can be employed in a three-component reaction of benzoyl chlorides, o-aminophenols, and activated alkenes to synthesize isoindolinone frameworks.[1]
Conceptual Workflow for Transition-Metal-Catalyzed Isoindolinone Synthesis
Caption: General workflow for transition-metal-catalyzed isoindolinone synthesis.
Biological Activities and Mechanisms of Action
Substituted isoindolinones exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of substituted isoindolinones against a variety of cancer cell lines.[2][3][5] The anticancer activity is highly dependent on the nature and position of the substituents on the isoindolinone core.[15][16]
Mechanism of Action:
-
Enzyme Inhibition: Isoindolinone derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, including:
-
Kinases: Certain isoindolinone ureas have been identified as potent inhibitors of KDR kinase.[17] Additionally, some derivatives act as inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in cell signaling pathways that promote cell growth and survival.[18][19]
-
Cyclin-Dependent Kinases (CDKs): Isoindolinones have been investigated as potential inhibitors of CDK7, a kinase involved in both cell cycle regulation and transcription, making it a promising target for anticancer therapy.[17]
-
-
Induction of Apoptosis: Some isoindolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[20]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isoindole-1,3(2H)-dione derivative with -OTBDMS and -Br groups | Caco-2 | Varies | [3] |
| Isoindole-1,3(2H)-dione derivative with -OTBDMS and -Br groups | MCF-7 | Varies | [3] |
| Isoindole-1,3(2H)-dione derivative with tert-butyldiphenylsilyl ether and azido groups | HeLa, C6, A549 | Higher than 5-fluorouracil | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment [21][22][23][24]
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of substituted isoindolinones on cancer cells.
-
Materials: Cancer cell line of interest, 96-well plates, complete culture medium, substituted isoindolinone compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the isoindolinone compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Neuroprotective Activity
Substituted isoindolinones have shown promise as neuroprotective agents, with the potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[25]
Mechanism of Action:
-
Activation of the Nrf2 Pathway: Some isoindoline derivatives have been found to exert their neuroprotective effects by activating the NRF2 signaling pathway.[25] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, thereby protecting neuronal cells from oxidative stress.[25]
-
Reduction of Oxidative Stress: These compounds can reduce intracellular reactive oxygen species (ROS) and protein carbonylation, mitigating oxidative damage in neuronal cells.[25]
Signaling Pathway: Nrf2-Mediated Neuroprotection
Caption: Nrf2 signaling pathway activated by substituted isoindolinones.
Experimental Protocol: Assessing Neuroprotective Activity in SH-SY5Y Cells [26][27][28][29][30]
This protocol describes a method to evaluate the neuroprotective effects of substituted isoindolinones against oxidative stress-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.
-
Materials: SH-SY5Y cells, DMEM/F12 medium supplemented with FBS and penicillin-streptomycin, 96-well plates, substituted isoindolinone compounds, hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., MPP+), MTT assay reagents.
-
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the isoindolinone compounds for a specified period (e.g., 6 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 250 µM H₂O₂) for a designated time (e.g., 1 hour) to induce oxidative stress and cell death.
-
Assessment of Cell Viability: Perform the MTT assay as described previously to determine the extent of cell viability in the treated and control groups.
-
Data Analysis: Compare the viability of cells pre-treated with isoindolinones to those treated with the neurotoxin alone to assess the neuroprotective effect.
-
Anti-inflammatory Activity
Certain substituted isoindolinones have demonstrated significant anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders.[6][31][32]
Mechanism of Action:
-
Inhibition of the NF-κB Pathway: The anti-inflammatory effects of some isoindolinone derivatives are mediated through the inhibition of the NF-κB signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. By inhibiting the activation of NF-κB, these compounds can suppress the production of inflammatory molecules such as TNF-α and IL-6.[6]
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation [7][31][33][34]
This protocol details the use of Western blotting to investigate the effect of substituted isoindolinones on the NF-κB signaling pathway.
-
Materials: Macrophage cell line (e.g., RAW 264.7), cell lysis buffer, protein assay kit, SDS-PAGE equipment, PVDF membrane, primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin), HRP-conjugated secondary antibodies, ECL detection reagents.
-
Procedure:
-
Cell Treatment: Treat macrophage cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of the isoindolinone compounds.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
-
Structure-Activity Relationships (SAR)
The biological activity of substituted isoindolinones is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
-
Anticancer Activity:
-
The presence of silyl ether groups (e.g., -OTBDMS) and bromine atoms on the isoindole-1,3(2H)-dione skeleton can enhance anticancer activity.[3]
-
The combination of a tert-butyldiphenylsilyl ether group and an azido group has been shown to result in higher anticancer activity than 5-fluorouracil.[16]
-
-
Neuroprotective Activity: The specific substitutions that confer optimal neuroprotective activity are still under investigation, but the ability to activate the Nrf2 pathway appears to be a key feature.
-
Anti-inflammatory Activity: The substitution pattern on the indolin-2-one core plays a significant role in modulating anti-inflammatory properties.[31]
Conclusion
Substituted isoindolinones represent a highly versatile and promising class of compounds with a broad range of biological activities. Their amenability to diverse synthetic modifications allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory conditions. The detailed synthetic strategies, mechanistic insights, and experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable scaffold and accelerate the discovery of new and effective medicines.
References
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A Comprehensive Technical Guide to the Synthesis of Bromo-Isoindolinone Derivatives for Medicinal Chemistry
Abstract
The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neuroscience. The introduction of a bromine atom onto this scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, making bromo-isoindolinone derivatives highly valuable intermediates in drug discovery and development. This in-depth technical guide provides a comprehensive review of the primary synthetic strategies for accessing these important compounds. We will delve into the mechanistic underpinnings and practical considerations of key methodologies, including the cyclization of brominated precursors, transition-metal-catalyzed C-H activation and cross-coupling reactions, and the direct electrophilic bromination of the isoindolinone core. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of bromo-isoindolinone derivatives in their research endeavors.
Introduction: The Significance of Bromo-Isoindolinones in Drug Discovery
The isoindolinone core is a recurring feature in a multitude of natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities.[1] Notably, isoindolinone derivatives have emerged as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the development of targeted cancer therapies. Beyond their anticancer properties, these compounds have shown promise as anticonvulsants, anti-inflammatory agents, and inhibitors of various enzymes.[1]
The strategic incorporation of a bromine atom onto the isoindolinone scaffold significantly enhances its synthetic utility. The carbon-bromine bond serves as a versatile linchpin for the introduction of diverse chemical functionalities through a host of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This capability allows for the systematic exploration of the chemical space around the isoindolinone core, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Consequently, the development of efficient and robust synthetic methods for the preparation of bromo-isoindolinone derivatives is of paramount importance to the medicinal chemistry community.
This guide will provide a detailed exploration of the most prevalent and effective strategies for the synthesis of these valuable intermediates, offering both theoretical insights and practical, step-by-step protocols.
Synthetic Strategies: A Multi-Faceted Approach
The synthesis of bromo-isoindolinone derivatives can be broadly categorized into three main approaches: the cyclization of appropriately brominated precursors, the direct bromination of a pre-formed isoindolinone ring system, and the construction of the isoindolinone core through transition-metal-catalyzed reactions involving brominated substrates. Each of these strategies offers distinct advantages and is suited to different synthetic goals and starting material availability.
Cyclization of Brominated Precursors: A Workhorse Strategy
One of the most common and reliable methods for the synthesis of bromo-isoindolinones involves the intramolecular cyclization of a brominated precursor. This strategy offers excellent control over the position of the bromine atom, as it is incorporated into the starting material.
A frequently employed precursor is a derivative of 2-bromomethylbenzoic acid. For instance, the synthesis of 4-bromoisoindolin-1-one can be achieved from 3-bromo-2-bromomethyl-benzoic acid methyl ester.[2] The reaction proceeds via a nucleophilic attack of ammonia on the benzylic bromide, followed by an intramolecular amidation to form the lactam ring.
Experimental Protocol: Synthesis of 4-Bromoisoindolin-1-one [2]
-
Step 1: Dissolve 3-bromo-2-bromomethyl-benzoic acid methyl ester (2.74 g, 8.88 mmol) in tetrahydrofuran (70 mL) in a round-bottom flask.
-
Step 2: Cool the solution to 0°C using an ice bath.
-
Step 3: Add 30% aqueous ammonia (10 mL) to the cooled solution.
-
Step 4: Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.
-
Step 5: Remove the solvent by evaporation under reduced pressure.
-
Step 6: Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).
-
Step 7: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure.
-
Step 8: Dissolve the resulting orange oil in a minimum amount of dichloromethane and purify by flash chromatography on silica gel using a solvent gradient of dichloromethane/methanol (9:1) to yield 4-bromoisoindolin-1-one as a white solid (1.5 g, 80% yield).
A similar strategy is employed for the synthesis of 6-bromoisoindolin-1-one, starting from 5-bromo-2-bromomethylbenzoic acid methyl ester and reacting it with ammonia in a mixture of THF and methanol.[3] A multi-step synthesis of 6-bromoisoindolin-1-one starting from o-methyl benzoic acid methyl ester has also been reported, highlighting the versatility of building up the brominated precursor.[1]
The general workflow for this cyclization approach is depicted in the following diagram:
Figure 1. General workflow for the synthesis of bromo-isoindolinones via cyclization.
Direct Electrophilic Bromination of the Isoindolinone Core
An alternative approach to bromo-isoindolinones is the direct bromination of a pre-existing isoindolinone scaffold. This method can be synthetically efficient, as it avoids the need to prepare a brominated precursor. However, the regioselectivity of the bromination can be a challenge, potentially leading to a mixture of isomers.
The most common reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator for benzylic bromination at the C-3 position, or under acidic conditions for electrophilic aromatic substitution on the benzene ring.
The proposed mechanism for the acid-catalyzed bromination of an aromatic ring with NBS is as follows:
Figure 2. Proposed mechanism for acid-catalyzed aromatic bromination with NBS.
Transition-Metal-Catalyzed Syntheses
In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic scaffolds, including isoindolinones. These methods often offer high efficiency, functional group tolerance, and the ability to forge C-C and C-N bonds in a single step. While many of these methods are developed for isoindolinones in general, they are readily applicable to the synthesis of their brominated analogs by using brominated starting materials.
2.3.1. Palladium-Catalyzed Reactions
Palladium catalysis has been widely employed in the synthesis of isoindolinones. One notable approach involves the carbonylative cyclization of o-halobenzaldehydes or o-halobenzylamines. For example, 2-bromobenzaldehyde can react with primary amines under a carbon monoxide atmosphere in the presence of a palladium catalyst to afford N-substituted isoindolinones. By using a brominated amine or a brominated 2-halobenzaldehyde, this method can be adapted to produce bromo-isoindolinone derivatives.
2.3.2. Rhodium-Catalyzed C-H Activation
Rhodium-catalyzed C-H activation has become a prominent strategy for the synthesis of isoindolinones. This approach involves the direct functionalization of a C-H bond on a benzamide derivative, followed by annulation with a coupling partner such as an alkene or alkyne. The use of a directing group on the amide nitrogen is often crucial for achieving high regioselectivity. By starting with a brominated benzamide, this powerful methodology can be harnessed to prepare bromo-isoindolinones with high efficiency.
The general catalytic cycle for a rhodium-catalyzed C-H activation/annulation reaction is illustrated below:
Figure 3. Simplified catalytic cycle for Rh-catalyzed C-H activation/annulation.
Data Summary: A Comparative Overview
To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the key features of the methodologies discussed in this guide.
| Synthetic Strategy | Typical Starting Materials | Key Reagents | Advantages | Disadvantages |
| Cyclization of Brominated Precursors | Brominated 2-bromomethylbenzoic acid derivatives, brominated 2-formylbenzoic acids | Ammonia or primary amines | - Excellent regiocontrol- Reliable and high-yielding | - Requires multi-step synthesis of the precursor |
| Direct Electrophilic Bromination | Isoindolin-1-one | N-Bromosuccinimide (NBS), Bromine | - Atom economical- Potentially fewer steps | - Risk of regioisomer formation- May require optimization of reaction conditions |
| Transition-Metal-Catalyzed Reactions | Brominated benzamides, brominated o-halobenzaldehydes | Palladium, Rhodium, or Cobalt catalysts; coupling partners (alkenes, alkynes) | - High efficiency and functional group tolerance- Convergent synthesis | - Catalyst cost and sensitivity- May require specialized ligands |
Conclusion and Future Perspectives
The synthesis of bromo-isoindolinone derivatives is a vibrant and evolving field, driven by the continued importance of this scaffold in medicinal chemistry. The classical approach of cyclizing brominated precursors remains a robust and widely used strategy, offering excellent control over the bromine substitution pattern. Concurrently, the advent of powerful transition-metal-catalyzed methods, particularly those involving C-H activation, has opened up new avenues for the efficient and elegant construction of these valuable molecules.
Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods. The use of earth-abundant metal catalysts and the further exploration of direct C-H functionalization reactions are promising directions. Furthermore, the development of novel asymmetric methodologies for the synthesis of chiral bromo-isoindolinones will be crucial for the preparation of enantiopure drug candidates.
This guide has provided a comprehensive overview of the key synthetic strategies for accessing bromo-isoindolinone derivatives. By understanding the principles and practicalities of these methods, researchers are well-equipped to design and execute efficient syntheses of these important building blocks for the discovery of new and improved therapeutics.
References
- 1. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]
- 2. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive technical overview of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, a pivotal chemical intermediate in pharmaceutical research and development. With full editorial control, this document is structured to deliver not just data, but actionable insights, grounded in scientific literature and practical application.
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a valuable scaffold for the design of targeted therapeutics. The specific compound, this compound (CAS Number: 1403766-79-9), has emerged as a critical building block, primarily due to its role in the synthesis of potent enzyme inhibitors.
The strategic placement of a bromine atom on the aromatic ring offers a versatile handle for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The gem-dimethyl group at the 3-position enhances the compound's stability and influences its conformational properties, which can be crucial for optimal binding to biological targets.
Commercial Availability and Supplier Landscape
This compound is accessible through a number of specialized chemical suppliers. For researchers and process chemists, sourcing high-quality starting materials is a critical first step. The following table summarizes key commercial suppliers, though availability and product specifications should always be confirmed directly with the vendor.
| Supplier | Purity (Typical) | Available Quantities | Additional Notes |
| Manchester Organics | Inquire | Gram to bulk scale | Discounts may be available for larger quantities.[3] |
| Sigma-Aldrich | ≥97% | Gram scale | Distributed for Synthonix Corporation.[4] |
| ChemicalBook | Varies by supplier | Milligram to kilogram | A platform connecting multiple Chinese suppliers.[5] |
| Sinfoo Biotech | Inquire | Inquire | Provides basic chemical information. |
When procuring this reagent, it is imperative to request a Certificate of Analysis (CoA) to verify its identity and purity, typically determined by ¹H NMR, HPLC, and mass spectrometry.
Application in Drug Discovery: A Cornerstone for PARP Inhibitors
The primary application of this compound is as a key intermediate in the synthesis of Talazoparib (BMN-673), a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP).[6][7][8] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in the DNA damage repair pathway, such as tumors harboring BRCA1/2 mutations.[9][10]
The PARP Signaling Pathway and Synthetic Lethality
PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutated BRCA genes, the HR pathway is compromised. The simultaneous inhibition of PARP and the inherent deficiency in HR creates a "synthetic lethal" scenario, leading to the selective death of cancer cells.[9][11]
Synthetic Utility and Experimental Protocols
The bromine atom of this compound is the key to its synthetic utility, serving as a versatile precursor for constructing the complex polycyclic core of Talazoparib and other related molecules. A common and powerful transformation for such aryl bromides is the Suzuki-Miyaura cross-coupling reaction.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a representative methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating new carbon-carbon bonds in drug development.[12]
Materials and Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of this compound is paramount for its successful application in multi-step syntheses. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the gem-dimethyl groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically expressed as a percentage area of the main peak.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Melting Point: A sharp melting point range is indicative of high purity.
While specific spectral data for this exact compound is proprietary to the manufacturers, analogous structures provide an expected pattern of signals. For instance, the aromatic protons would appear in the range of 7-8 ppm, and the gem-dimethyl singlet would be found in the upfield region of the ¹H NMR spectrum.[13]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the synthesis of complex and life-saving therapeutics. Its strategic importance in the synthesis of the PARP inhibitor Talazoparib underscores the value of well-designed building blocks in modern medicinal chemistry. This guide has provided a comprehensive overview of its commercial availability, its critical role in targeting the PARP signaling pathway, and a practical protocol for its synthetic manipulation. For researchers in oncology and drug discovery, a thorough understanding of this key intermediate is essential for advancing the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. 6-Bromo-2,3-Dihydro-3,3-dimethyl-1H-Isoindol-1-one | 1403766-79-9 [sigmaaldrich.com]
- 5. 6-Bromo-2,3-dihydro-1H-isoindol-1-one | C8H6BrNO | CID 22220919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
The Strategic Incorporation of the gem-Dimethyl Group in Isoindolinone Scaffolds: A Technical Guide for Drug Discovery
Abstract
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. A key substitution pattern that has garnered significant interest is the incorporation of a gem-dimethyl group. This guide provides an in-depth technical exploration of the discovery, rationale, and synthetic background of gem-dimethyl substituted isoindolinones. We will delve into the profound impact of this seemingly simple alkyl substitution on molecular conformation, metabolic stability, and target engagement, thereby providing a comprehensive resource for researchers and drug development professionals.
Introduction: The Isoindolinone Scaffold and the Significance of the gem-Dimethyl Effect
The isoindolinone moiety is a bicyclic heterocyclic compound that has been a cornerstone in the development of a wide range of therapeutic agents.[1][2][3] Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets. However, unsubstituted scaffolds can suffer from metabolic liabilities and conformational flexibility, which can be detrimental to potency and selectivity.
The introduction of a gem-dimethyl group, two methyl groups attached to the same carbon atom, is a powerful strategy in medicinal chemistry to overcome these challenges.[4][5][6] This substitution pattern is frequently observed in natural products, hinting at its evolutionary advantage in biological systems.[4][5][6][7] The influence of the gem-dimethyl group is multifaceted, primarily driven by the Thorpe-Ingold effect . This effect, also known as the gem-dimethyl effect or angle compression, describes how increasing steric hindrance at a carbon atom favors ring closure and intramolecular reactions.[8][9] In the context of a pre-formed ring system like isoindolinone, the gem-dimethyl group can lock in a specific conformation, reducing the entropic penalty of binding to a target protein and potentially increasing potency.[4][5]
The Rationale Behind gem-Dimethyl Substitution in Isoindolinones
The decision to incorporate a gem-dimethyl group into an isoindolinone scaffold is a strategic one, driven by several key principles of medicinal chemistry:
-
Conformational Rigidity and Pre-organization: The steric bulk of the two methyl groups restricts the rotation of adjacent bonds. This pre-organizes the molecule into a bioactive conformation, which can lead to a more favorable binding entropy upon interaction with the target.
-
Enhanced Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs. This can significantly increase the half-life of the compound.[10]
-
Improved Pharmacokinetic Properties: The introduction of alkyl groups can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[6][10]
-
Increased Target Engagement and Potency: By locking the molecule in a preferred conformation for binding and by providing additional van der Waals interactions with the target, the gem-dimethyl group can significantly enhance potency.[4][6]
The following diagram illustrates the conceptual benefits of incorporating a gem-dimethyl group into a molecular scaffold.
References
- 1. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
- 2. researchgate.net [researchgate.net]
- 3. research.abo.fi [research.abo.fi]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 9. books.lucp.net [books.lucp.net]
- 10. scienceopen.com [scienceopen.com]
Methodological & Application
The Versatile Building Block: Applications of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one in Synthetic Chemistry
Introduction
In the landscape of modern medicinal chemistry and materials science, the isoindolin-1-one scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials.[1] Within this class of compounds, 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one stands out as a particularly valuable and versatile building block. Its utility stems from the presence of a bromine atom at the 6-position, which serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, and the gem-dimethyl group at the 3-position, which can confer specific steric and electronic properties to the final molecule. This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate, complete with detailed protocols and mechanistic insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value |
| CAS Number | 1403766-79-9 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in aprotic organic solvents and reactive with protic solvents. |
Synthesis of the Building Block
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be adapted from established methodologies for similar isoindolinone structures. A general strategy involves the synthesis of a suitable benzoyl chloride precursor followed by amidation and intramolecular cyclization. A closely related synthesis for the non-dimethylated analog, 6-bromoisoindolin-1-one, has been reported and serves as a strong foundation for the proposed protocol.[2]
Proposed Synthetic Pathway
References
Application Notes: 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one in Medicinal Chemistry
Introduction: The Privileged Isoindolinone Scaffold
The isoindolin-1-one core is a prominent heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to engage with a variety of biological targets. This has led to the development of numerous clinically approved drugs for a range of indications, including cancer, inflammation, and neurological disorders.
Within this important class of compounds, 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one emerges as a particularly valuable synthetic intermediate. The presence of a bromine atom at the 6-position offers a versatile handle for modern cross-coupling reactions, enabling the introduction of diverse molecular fragments. The gem-dimethyl group at the 3-position can enhance metabolic stability and modulate the compound's pharmacokinetic profile. This application note will delve into the utility of this building block, with a primary focus on its application in the discovery and development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Application: Development of PARP Inhibitors for Oncology
A pivotal application of the isoindolinone scaffold is in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), particularly PARP1, a key enzyme in the DNA damage response (DDR) pathway.
Mechanism of Action: Exploiting Synthetic Lethality
PARP1 is a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+). These PAR chains then recruit other DNA repair proteins to the site of damage, facilitating the repair process through pathways like base excision repair (BER).
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. The cell's inability to repair these DSBs via the defective HR pathway leads to genomic instability and ultimately, cell death. This concept, known as synthetic lethality , is a cornerstone of modern targeted cancer therapy.
The isoindolinone scaffold serves as an excellent pharmacophore for PARP inhibition because it mimics the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic domain of PARP1. This prevents the synthesis of PAR and disrupts the DNA repair cascade.
Logical Relationship: Isoindolinone as a NAD+ Mimic
Application Notes & Protocols: Strategic Derivatization of the N-H Group in 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Abstract
This document provides a comprehensive technical guide for the derivatization of the N-H group in 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, a key heterocyclic scaffold for pharmaceutical and materials science research. The presence of a reactive N-H bond, a strategic bromine atom for cross-coupling, and metabolically robust gem-dimethyl groups make this molecule a valuable building block. This guide moves beyond a single method, offering a strategic overview and detailed starting-point protocols for several key transformations including N-Alkylation, N-Acylation, and modern N-Arylation techniques. The underlying chemical principles, rationale for reagent selection, and robust analytical validation methods are discussed to empower researchers in developing bespoke derivatization strategies.
Introduction: Chemical & Strategic Context
The isoindolinone core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The specific substrate, this compound, offers three primary points for diversification:
-
The N-H Group: As a secondary lactam, the nitrogen proton can be removed by a suitable base, rendering the nitrogen nucleophilic for substitution reactions.
-
The Aryl Bromide: The bromine at the 6-position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
The Aromatic Ring: The benzene ring itself can be subject to electrophilic aromatic substitution, although this is often less selective.
This guide focuses exclusively on the functionalization of the N-H group, a critical step for modulating solubility, tuning electronic properties, and introducing new pharmacophores. The lactam N-H is part of an amide functional group, making it significantly more acidic (pKa ≈ 17 in DMSO) than an amine but less acidic than an imide. This requires careful selection of a base to achieve efficient deprotonation without promoting unwanted side reactions.
Core Principles of N-H Derivatization
Successful derivatization hinges on the clean and efficient deprotonation of the lactam nitrogen to form the corresponding amidate anion. This anion then acts as the key nucleophile.
Choice of Base & Solvent
The selection of the base is critical and depends on the reactivity of the electrophile.
| Base | Typical Solvent | Strength & Rationale | Typical Use Case |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic, irreversible. Generates H₂ gas. Ideal for complete deprotonation prior to adding the electrophile. | Alkylation with less reactive alkyl halides. |
| Potassium tert-Butoxide (KOtBu) | THF, Dioxane | Strong, non-nucleophilic. Soluble in organic solvents. Often used in modern cross-coupling. | Buchwald-Hartwig N-Arylation. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Moderate, heterogeneous. Sufficient for acidic protons and often used with more reactive electrophiles. | Acylation with acyl chlorides; Alkylation with reactive halides (e.g., benzyl bromide). |
| Triethylamine (Et₃N), DIPEA | DCM, THF | Weak, organic base. Primarily acts as an acid scavenger. | Acylation reactions where the electrophile is highly reactive. |
Expert Insight: For this specific substrate, the gem-dimethyl groups at the C3 position introduce some steric hindrance. While not directly adjacent to the nitrogen, they can influence the approach of bulky reagents. Therefore, ensuring complete deprotonation with a strong base like NaH before introducing the electrophile can often lead to cleaner reactions and higher yields compared to in situ deprotonation with weaker bases.
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific electrophiles.
General Workflow for Method Development
A systematic approach is crucial for optimizing any new derivatization reaction. The following workflow outlines a logical progression from initial screening to preparative scale.
Caption: Method Development Workflow for N-H Derivatization.
Protocol 1: N-Alkylation with Alkyl Halides
This classic SN2 reaction is a reliable method for introducing alkyl chains.
Caption: General Scheme for N-Alkylation.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (R-X, e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the isoindolinone (1.0 eq).
-
Add anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous or remain a fine suspension.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aq. NH₄Cl at 0 °C.
-
Dilute with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Analytical Validation:
-
¹H NMR: Disappearance of the broad N-H singlet (typically > 8 ppm). Appearance of new signals corresponding to the introduced alkyl group.
-
Mass Spec: Observation of the correct molecular ion peak for the N-alkylated product.
Protocol 2: N-Acylation with Acyl Chlorides
This method forms a robust N-acylisoindolinone (an imide), which can be useful for introducing carbonyl functionalities or as a stable protecting group.
Materials:
-
This compound
-
Acyl chloride (R-COCl, e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the isoindolinone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.2 eq) dropwise. A precipitate (triethylammonium chloride) may form.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Work-up: Dilute the reaction mixture with DCM.
-
Wash sequentially with water, 1M HCl, and saturated aq. NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify by flash chromatography or recrystallization.
Expert Insight: While strong bases can be used, acylation is often rapid. Using a weaker organic base like triethylamine is sufficient to scavenge the HCl byproduct and is experimentally simpler than using pyrophoric reagents like NaH.[1][2][3]
Protocol 3: Modern N-Arylation (Buchwald-Hartwig Amination)
For synthesizing N-aryl isoindolinones, modern palladium-catalyzed methods are superior to harsher classical methods like the Ullmann condensation.[4][5][6][7] This protocol provides a starting point using a common catalyst system.
Materials:
-
This compound
-
Aryl halide (Ar-Br or Ar-Cl)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar biaryl phosphine ligand
-
Potassium tert-butoxide (KOtBu) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a glovebox or a flask under a rigorous inert atmosphere, add the isoindolinone (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %), the ligand (e.g., XPhos, 4.4 mol %), and the base (e.g., NaOtBu, 1.4 eq).
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
Trustworthiness Note: The success of Buchwald-Hartwig reactions is highly dependent on maintaining anaerobic and anhydrous conditions. Using a glovebox is ideal. Ligand and base choice may need to be screened for optimal results with challenging substrates.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Incomplete deprotonation.2. Insufficiently reactive electrophile.3. Catalyst deactivation (for cross-coupling). | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaH).2. Increase temperature; switch from alkyl chloride to iodide.3. Ensure rigorous inert atmosphere; use fresh catalyst/ligand. |
| Multiple Products | 1. Side reactions (e.g., elimination).2. Degradation of starting material or product. | 1. Use a less-hindered base; lower reaction temperature.2. Reduce reaction time; ensure conditions are not too harsh. |
| Difficulty in Purification | Product and starting material have similar polarity. | Push the reaction to full conversion to simplify purification. If not possible, explore alternative chromatography solvent systems. |
Conclusion
The derivatization of the N-H group in this compound is a versatile strategy for generating novel chemical entities. By understanding the fundamental principles of lactam reactivity and employing robust, well-chosen protocols, researchers can efficiently perform N-alkylation, N-acylation, and N-arylation. The methods outlined in this guide serve as a validated starting point for further exploration and optimization, enabling the rapid development of diverse compound libraries for drug discovery and materials science applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: A Detailed Protocol for the Synthesis of 6-bromo-3,3-dimethyl-isoindolin-1-one
Abstract
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a comprehensive, two-step experimental protocol for the synthesis of 6-bromo-3,3-dimethyl-isoindolin-1-one, a valuable synthetic intermediate. The procedure begins with the readily available 4-bromo-2-acetylbenzonitrile and proceeds through a Grignard addition to form a tertiary alcohol intermediate, which subsequently undergoes a robust, acid-catalyzed intramolecular cyclization. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic rationale, and critical safety information to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
Isoindolin-1-one derivatives have garnered significant attention in pharmaceutical research due to their wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] The gem-disubstituted pattern at the C3 position, as seen in 6-bromo-3,3-dimethyl-isoindolin-1-one, is a key structural feature in various therapeutic candidates. Furthermore, the presence of a bromine atom on the aromatic ring provides a synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Existing methods for synthesizing isoindolinones often involve multi-step procedures, transition-metal catalysis, or harsh reaction conditions.[2][3][4] The protocol detailed herein presents an efficient and scalable approach that leverages classic, high-yielding transformations. The synthetic strategy is based on the following principles:
-
Formation of a Key Precursor: A Grignard reaction, a cornerstone of C-C bond formation, is employed to convert a ketone (4-bromo-2-acetylbenzonitrile) into a tertiary alcohol. This step efficiently constructs the required carbon skeleton for the target molecule.
-
Acid-Catalyzed Cascade Cyclization: The synthesis culminates in an acid-catalyzed intramolecular cyclization of the tertiary alcohol. This transformation proceeds via a Ritter-type reaction mechanism, where the nitrile acts as an internal nucleophile to trap a transient carbocation, leading directly to the stable lactam ring system.[5] This cascade approach is atom-economical and avoids the need for metal catalysts.[3][6]
This document provides a self-validating protocol where each step is explained, enabling the researcher to understand the causality behind the experimental choices and troubleshoot effectively.
Overall Reaction Scheme
The synthesis is performed in two distinct steps, starting from 4-bromo-2-acetylbenzonitrile.
Step A: Grignard Addition to form 2-(4-bromo-2-cyanophenyl)propan-2-ol
Step B: Acid-Catalyzed Cyclization to form 6-bromo-3,3-dimethyl-isoindolin-1-one
Experimental Workflow Visualization
The following diagram outlines the complete workflow, from initial reaction setup to final product isolation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. iris.unisa.it [iris.unisa.it]
Application Note: A Strategic Approach for Screening 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one in Biological Assays
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with significant biological activities.[1] Derivatives of this versatile heterocycle have demonstrated a wide range of therapeutic potential, including roles as antitumor agents, PARP-1 inhibitors, and modulators of critical signaling pathways.[2] The inherent structural features of the isoindolinone core make it an attractive starting point for the development of novel therapeutics. This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on how to systematically screen a novel isoindolinone derivative, 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one , to elucidate its biological activity profile.
Our approach is designed as a hierarchical screening cascade, beginning with broad-spectrum cytotoxicity assessments and progressing to targeted, mechanism-of-action studies. This strategy ensures an efficient use of resources by first identifying general bioactivity before committing to more complex and specific assays. The protocols herein are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible data generation.
Rationale for Target Selection & Proposed Screening Cascade
Given the established activities of the isoindolinone scaffold, we propose a screening strategy focused on oncology-relevant targets. The core structure has been implicated in DNA repair pathways and key cancer signaling cascades.[2] Therefore, our initial hypotheses will center on three high-value areas: general cytotoxicity, PARP inhibition, and modulation of the Wnt and p53 signaling pathways.
The proposed screening cascade is visualized below. This tiered approach allows for early " go/no-go " decisions and helps to prioritize compounds that show promising activity in primary assays for further, more detailed investigation.
Caption: A hierarchical screening cascade for this compound.
Part 1: Tier 1 - Primary Cytotoxicity Screening
The initial step in characterizing any novel compound is to assess its general effect on cell viability and proliferation.[3] This provides a baseline understanding of its potency and potential therapeutic window. We recommend using a diverse panel of human cancer cell lines to identify any tumor-type-specific activity.[4][5]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials and Reagents:
-
Selected cancer cell lines (e.g., MCF-7, HCT116, A549, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
This compound (Test Compound)
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution)
-
Positive Control: Doxorubicin (or another standard cytotoxic agent)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell concentration and viability. Seed cells into a 96-well plate at an optimized density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in a complete medium. Ensure the final DMSO concentration in the well remains below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the serially diluted compound solutions (including vehicle control, blank, and positive control) to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis:
The data should be used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
| Cell Line | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Experimental Value | Experimental Value |
| HCT116 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| HepG2 | Experimental Value | Experimental Value |
-
Calculation: Percentage viability is calculated as [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100. Plot the percent viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Part 2: Tier 2 - Mechanistic Assays
If the primary screen reveals potent or selective cytotoxic activity, the next logical step is to investigate the potential mechanism of action. Based on the known pharmacology of the isoindolinone scaffold, we propose the following assays.
Target Hypothesis 1: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, especially in tumors with BRCA mutations.[7][8] Several isoindolinone derivatives are known PARP-1 inhibitors.[2]
Caption: The role of PARP in DNA repair and the mechanism of PARP inhibition.
Protocol 2: PARP1 Chemiluminescent Assay
This biochemical assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials and Reagents:
-
Recombinant Human PARP1 Enzyme
-
PARP Assay Buffer
-
Activated DNA
-
Histone-coated 96-well plates (white)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Positive Control: Olaparib or Talazoparib
-
Test Compound and DMSO
Step-by-Step Methodology:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound and positive control in PARP assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add 25 µL of the diluted compound or control.
-
Enzyme Addition: Add 25 µL of a PARP1/Activated DNA mixture to each well.
-
Reaction Initiation: Add 50 µL of the biotinylated NAD+ solution to initiate the reaction. Incubate the plate for 1 hour at room temperature.
-
Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Final Wash: Repeat the washing step.
-
Signal Generation: Add 100 µL of chemiluminescent HRP substrate to each well and immediately measure luminescence using a microplate reader.
Data Analysis:
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the log of compound concentration to determine the IC50 value.
Target Hypothesis 2: Wnt/β-catenin Pathway Modulation
Dysregulation of the Wnt signaling pathway is a hallmark of many cancers, particularly colorectal cancer.[9] The pathway's terminal step involves the transcription factor complex β-catenin/TCF, making it an excellent target for reporter-based assays.[10]
Caption: The canonical Wnt signaling pathway and the principle of the TCF/LEF reporter assay.
Protocol 3: TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the β-catenin/TCF complex.[11]
Materials and Reagents:
-
HEK293T or SW480 cell line
-
TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Constitutively active Renilla luciferase plasmid (for normalization, e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned medium or recombinant Wnt3a protein (to activate the pathway)
-
Dual-Luciferase Reporter Assay System
-
Positive Control: XAV939 or IWR-1
-
Test Compound and DMSO
Step-by-Step Methodology:
-
Transfection: Co-transfect cells in a 96-well plate with the TCF/LEF firefly luciferase plasmid and the Renilla luciferase normalization plasmid. Incubate for 24 hours.
-
Compound Treatment: Treat the transfected cells with serial dilutions of the test compound or controls.
-
Pathway Activation: After 1-2 hours of compound pre-treatment, activate the pathway by adding Wnt3a. Include an untreated control (no Wnt3a) and a vehicle control (Wnt3a + DMSO).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Cell Lysis and Luminescence Reading: Lyse the cells using the passive lysis buffer provided with the assay kit. Measure both Firefly and Renilla luciferase activity sequentially in a luminometer.
-
Counter-Screen: It is crucial to run a parallel cytotoxicity assay (e.g., WST-1) under the same conditions to ensure that any observed decrease in luciferase signal is not due to cell death.[10]
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Calculate the percent inhibition of the Wnt-induced signal relative to the vehicle control.
-
Determine the IC50 from the dose-response curve.
Target Hypothesis 3: p53-Mdm2 Interaction Inhibition
The interaction between the tumor suppressor p53 and its negative regulator Mdm2 is a critical control point in cell cycle and apoptosis.[12] Inhibiting this interaction can stabilize p53, offering a novel cancer therapy strategy.[13][14]
Protocol 4: Cell-Based p53-Mdm2 Interaction Reporter Assay
A mammalian two-hybrid system or a similar reporter assay can be used to screen for inhibitors of this protein-protein interaction.[12][15]
Materials and Reagents:
-
A suitable cancer cell line with wild-type p53 (e.g., SJSA-1, HCT116)
-
Expression plasmids: one encoding a GAL4 DNA-binding domain fused to p53, another encoding a VP16 activation domain fused to Mdm2.
-
A reporter plasmid containing GAL4 upstream activation sequences driving firefly luciferase expression.
-
Renilla luciferase plasmid for normalization.
-
Dual-Luciferase Reporter Assay System
-
Positive Control: Nutlin-3a
-
Test Compound and DMSO
Step-by-Step Methodology:
-
Transfection: Co-transfect cells in a 96-well plate with the three plasmids (GAL4-p53, VP16-Mdm2, GAL4-luciferase) and the Renilla normalization plasmid. Incubate for 24 hours.
-
Treatment: Add serial dilutions of the test compound, positive control, and vehicle control to the wells.
-
Incubation: Incubate for an additional 24-48 hours.
-
Lysis and Reading: Lyse the cells and measure Firefly and Renilla luciferase activities as described in Protocol 3.
-
Counter-Screen: Perform a parallel cytotoxicity assay to exclude false positives resulting from cell death.
Data Analysis:
-
Normalize Firefly to Renilla luciferase signals.
-
A disruption of the p53-Mdm2 interaction will result in a decrease in the luciferase signal. Calculate the percent inhibition and determine the IC50 value.
Conclusion
This application note provides a structured and scientifically-driven framework for the initial biological characterization of This compound . By employing a tiered screening cascade that begins with broad cytotoxicity profiling and progresses to specific, hypothesis-driven mechanistic assays, researchers can efficiently identify and prioritize compounds with therapeutic potential. The detailed protocols, complete with explanations of the underlying principles and necessary controls, are designed to ensure the generation of high-quality, interpretable data, paving the way for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PARP assay kits [bioscience.co.uk]
- 9. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for natural products that affect Wnt signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MDM2-p53 interaction inhibitors Library [chemdiv.com]
- 15. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Purification of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Abstract
This comprehensive guide provides detailed methodologies for the purification of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one , a key intermediate in various research and development applications. Recognizing the critical need for high-purity materials in scientific studies, this document outlines robust protocols for both analytical and preparative High-Performance Liquid Chromatography (HPLC). Furthermore, it explores effective alternative purification strategies, including flash chromatography and recrystallization. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific impurity profiles and laboratory conditions.
Compound Profile and Purification Rationale
Before developing a purification strategy, it is essential to understand the physicochemical properties of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [1][2] |
| CAS Number | 1403766-79-9 | [1] |
| Appearance | Solid | |
| Structure |
The structure reveals a molecule of moderate polarity, containing a hydrophobic aromatic ring with a bromine substituent and dimethyl groups, alongside a polar lactam (amide) functional group. This amphiphilic nature makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where separation is driven by hydrophobic interactions with a non-polar stationary phase.[3] Alternative techniques like normal-phase flash chromatography and recrystallization are also viable depending on the scale and nature of impurities.[4][5]
Analytical HPLC Method Development
A robust analytical method is the cornerstone of any purification workflow. It is required to assess the purity of the crude material, guide the development of a preparative method, and confirm the purity of the final product.
Rationale for Method Parameters
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice due to its versatility and strong retention of moderately non-polar compounds like the target molecule. The aromatic ring and alkyl groups will interact strongly with the C18 chains.[6]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is employed. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. Water is the weak solvent. The use of a gradient elution ensures that impurities with a wide range of polarities can be eluted and resolved from the main compound in a reasonable timeframe.[6] Adding a small amount of acid (0.1% Formic Acid or Trifluoroacetic Acid) to the mobile phase is recommended to protonate the lactam nitrogen, ensuring sharp, symmetrical peak shapes by minimizing secondary ionic interactions with the silica backbone.
-
Detection: The presence of the aromatic ring suggests strong UV absorbance. A UV-Vis detector set at a wavelength between 254 nm and 280 nm is typically effective for aromatic compounds.[6] A preliminary scan on a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (λ-max).
Protocol: Analytical RP-HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the crude material. Dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[6]
-
HPLC System & Conditions:
-
Instrument: Standard Analytical HPLC system with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Injection Volume: 5 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm (or determined λ-max)
-
-
Gradient Elution:
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 30 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 30 |
| 20.0 | 30 |
-
Analysis: Inject a blank (50:50 ACN/Water) first, followed by the sample. The retention time and peak area percentage will determine the purity of the crude sample and serve as a benchmark for purification.
Preparative HPLC Purification
The goal of preparative chromatography is to isolate the target compound with high purity and yield.[7] This is achieved by scaling up the analytical method.
Scaling from Analytical to Preparative
-
Column Selection: Choose a preparative C18 column with the same stationary phase chemistry. A common dimension is 21.2 x 250 mm. The increased diameter allows for a significantly higher sample load.[7]
-
Flow Rate and Gradient Adjustment: The flow rate must be scaled geometrically to the larger column diameter. The gradient duration is often shortened to improve throughput, focusing on the elution window of the target compound.
-
Sample Loading: The maximum sample load must be determined empirically. Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase, ensuring the sample remains dissolved. Overloading will lead to poor peak shape and co-elution of impurities.[7]
Protocol: Preparative RP-HPLC
-
Crude Sample Preparation: Dissolve the crude this compound in the minimum volume of DMSO or a suitable solvent. Dilute with Mobile Phase A until the point of precipitation is almost reached. Ensure the final solution is filtered.
-
Preparative System & Conditions:
-
Instrument: Preparative HPLC system with fraction collector.
-
Column: C18, 21.2 x 250 mm, 5-10 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 20 mL/min (adjust based on column dimensions and pressure limits).
-
Detection: 254 nm.
-
-
Focused Gradient Elution:
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 40 |
| 10.0 | 70 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 40 |
| 16.0 | 40 |
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold corresponding to the target peak.
-
Post-Purification:
-
Analyze all collected fractions using the analytical HPLC method to identify the pure fractions.
-
Pool the pure fractions.
-
Remove the acetonitrile using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, dry solid.
-
Alternative Purification Strategies
While HPLC is powerful, it may not always be the most efficient method, especially for larger scales or specific impurity profiles.
Flash Chromatography
For multi-gram scale purification or as a pre-purification step, normal-phase flash chromatography is a cost-effective choice.[4] Separation occurs on a polar stationary phase (silica gel) with a non-polar mobile phase.
-
Rationale: The polar lactam group will interact with the silica, while the less polar aromatic portion will have a higher affinity for the mobile phase. Impurities that are significantly more or less polar than the target compound can be effectively removed. Publications on similar isoindolinone derivatives often report purification by silica gel column chromatography using hexane/ethyl acetate solvent systems.[8][9]
-
Protocol:
-
Stationary Phase: Silica gel (40-63 µm).
-
Mobile Phase: Gradient of Ethyl Acetate (EtOAc) in Hexane. A typical starting point is a gradient from 5% to 40% EtOAc.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel ("dry loading").
-
Elution: Run the gradient and collect fractions, monitoring by Thin Layer Chromatography (TLC).
-
Analysis: Combine pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
-
Recrystallization
If the crude product is a solid and has moderate to high purity (>90%), recrystallization can be an exceptionally efficient and scalable method to achieve very high purity.[5][10]
-
Rationale: The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.[11] The rigid, aromatic structure of the target molecule makes it a good candidate for forming a stable crystal lattice.[12]
-
Protocol:
-
Solvent Screening: Test the solubility of small amounts of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) at room temperature and at boiling. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[10]
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. c. Remove the flask from the heat and allow it to cool slowly to room temperature. d. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Integrated Purification Workflow
The following diagram illustrates a logical workflow for purifying this compound, from crude material to a final, characterized product.
Caption: Integrated workflow for the purification and analysis.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. This compound,(CAS# 1403766-79-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Tips & Tricks [chem.rochester.edu]
The Untapped Potential of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one in Advanced Materials Science
The isoindolin-1-one scaffold, a benzo-fused γ-lactam, is a well-established privileged structure in medicinal chemistry, finding its way into a diverse array of biologically active compounds.[1][2][3] However, the unique electronic and structural features of this heterocyclic system are increasingly drawing the attention of materials scientists. The inherent planarity, rigidity, and the electron-withdrawing nature of the lactam moiety make isoindolinone derivatives promising candidates for the construction of novel functional organic materials. This guide explores the potential applications of a specific, yet underexplored derivative, 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one , as a foundational building block in the development of next-generation organic electronics and functional polymers.
The strategic placement of a bromine atom at the 6-position of the isoindolinone core is of particular significance. This halogen serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile extension of the π-conjugated system, a critical design element for tuning the optoelectronic properties of organic materials. Furthermore, the gem-dimethyl substitution at the 3-position enhances the solubility of the resulting materials in common organic solvents, a crucial factor for solution-based processing and device fabrication.
Core Molecular Attributes and Potential Applications
| Property | Feature of this compound | Implication in Materials Science |
| Electron-Deficient Core | The lactam carbonyl group imparts an electron-withdrawing character to the isoindolinone ring system. | Potential as an electron-accepting moiety in donor-acceptor type architectures for organic solar cells (OSCs) and organic field-effect transistors (OFETs).[4][5] |
| Reactive Bromine Handle | The bromine atom at the 6-position allows for post-synthetic modification via cross-coupling reactions. | Enables the synthesis of π-extended systems, including polymers and small molecules with tailored electronic band gaps and charge transport properties. |
| Enhanced Solubility | The gem-dimethyl group at the 3-position disrupts intermolecular packing and improves solubility. | Facilitates solution-based processing techniques like spin-coating and inkjet printing for large-area and flexible electronic device fabrication. |
| Rigid and Planar Scaffold | The fused bicyclic structure provides a rigid and planar core. | Promotes ordered molecular packing in the solid state, which is beneficial for efficient charge transport. |
Application Note 1: Synthesis of Donor-Acceptor Copolymers for Organic Photovoltaics
The development of new electron-accepting building blocks is crucial for advancing the efficiency of organic solar cells. The electron-deficient nature of the isoindolinone core makes this compound an attractive candidate for incorporation into donor-acceptor (D-A) copolymers. In this architecture, the isoindolinone unit would serve as the acceptor, while an electron-rich comonomer, such as a thiophene or benzodithiophene derivative, would act as the donor.
Experimental Protocol: Synthesis of a Poly(isoindolinone-alt-thiophene) Copolymer via Suzuki Polycondensation
This protocol outlines the synthesis of a D-A copolymer where the 6-position of the isoindolinone is coupled with a thiophene-based monomer.
Materials:
-
This compound
-
2,5-bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Anhydrous dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Soxhlet extraction apparatus
Procedure:
-
Monomer Preparation: Ensure both this compound and 2,5-bis(trimethylstannyl)thiophene are of high purity (>99%).
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve equimolar amounts of this compound and 2,5-bis(trimethylstannyl)thiophene in anhydrous toluene.
-
Catalyst Addition: To the monomer solution, add the palladium catalyst, Pd₂(dba)₃ (2 mol%), and the phosphine ligand, P(o-tol)₃ (8 mol%).
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of rapidly stirring methanol to precipitate the polymer.
-
Purification:
-
Filter the crude polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Perform Soxhlet extraction with methanol, acetone, and hexane to further purify the polymer.
-
Dissolve the purified polymer in a minimal amount of hot chloroform or chlorobenzene and re-precipitate it in methanol.
-
-
Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.
Characterization: The resulting polymer should be characterized by ¹H NMR spectroscopy to confirm the structure, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), UV-Vis spectroscopy to investigate its optical properties and determine the optical bandgap, and cyclic voltammetry (CV) to evaluate its electrochemical properties (HOMO/LUMO energy levels).
Caption: Workflow for the synthesis of a poly(isoindolinone-alt-thiophene) copolymer.
Application Note 2: Development of Ambipolar Organic Field-Effect Transistors (OFETs)
The isoindolinone scaffold, while electron-accepting, can be functionalized to exhibit ambipolar charge transport characteristics, meaning it can conduct both electrons (n-type) and holes (p-type). This is highly desirable for the fabrication of complementary logic circuits on a single semiconductor layer. By judiciously selecting the comonomer to be coupled with this compound, it is possible to balance the electron and hole mobilities.
Protocol: Fabrication and Characterization of a Solution-Processed OFET
This protocol describes the fabrication of a top-contact, bottom-gate OFET using the synthesized polymer from Application Note 1.
Materials:
-
Poly(isoindolinone-alt-thiophene) copolymer synthesized previously.
-
Highly doped silicon wafers with a 300 nm thermally grown SiO₂ layer (gate dielectric).
-
Chlorobenzene or other suitable organic solvent.
-
Gold (for source and drain electrodes).
-
Octadecyltrichlorosilane (OTS) for surface treatment.
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrates by sonicating them in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then bake them at 120 °C for 30 minutes to remove any residual moisture.
-
-
Surface Treatment:
-
Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) to improve the semiconductor/dielectric interface. This can be done by either vapor deposition or solution immersion.
-
-
Semiconductor Deposition:
-
Prepare a solution of the poly(isoindolinone-alt-thiophene) copolymer in chlorobenzene (e.g., 5 mg/mL).
-
Deposit a thin film of the polymer onto the OTS-treated substrate using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
-
Annealing: Anneal the semiconductor film at a temperature optimized for the specific polymer (e.g., 150 °C) for 30 minutes under an inert atmosphere to improve the molecular ordering and film morphology.
-
Electrode Deposition:
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer. A typical channel length and width would be 50 µm and 1000 µm, respectively.
-
-
Electrical Characterization:
-
Measure the transfer and output characteristics of the OFET device using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in a vacuum probe station to exclude the effects of air and moisture.
-
From the transfer characteristics, extract key performance parameters such as charge carrier mobility (for both electrons and holes), on/off ratio, and threshold voltage.
-
Caption: General workflow for the fabrication of a top-contact, bottom-gate OFET.
Future Perspectives
The potential of this compound in materials science is largely untapped. Beyond the applications outlined here, this versatile building block could be employed in the development of:
-
Thermosensitive Polymers: By incorporating the isoindolinone moiety into polymer backbones, it may be possible to create materials with interesting thermal properties.
-
Fluorescent Sensors: The rigid isoindolinone core could serve as a fluorophore, and functionalization at the 6-position could be used to introduce recognition sites for specific analytes.
-
High-Performance Engineering Plastics: The rigidity and thermal stability of the isoindolinone unit could be leveraged to create novel high-performance polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Recent advances in the application of isoindigo derivatives in materials chemistry [beilstein-journals.org]
functionalization of the aromatic ring of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
An In-Depth Guide to the Strategic Functionalization of the 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one Aromatic Ring
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of the Isoindolinone Scaffold
The 3,3-disubstituted isoindolinone core is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended substituents, making it an ideal platform for designing potent and selective modulators of biological targets. The gem-dimethyl group at the C3 position effectively blocks a potential site of metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.
The true synthetic and strategic power of this scaffold, however, is unlocked through the functionalization of its aromatic ring. The bromine atom at the C6 position of this compound serves as a versatile synthetic handle, enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides detailed application notes and validated protocols for the most critical palladium-catalyzed cross-coupling reactions, empowering researchers in drug discovery and chemical biology to rapidly generate diverse libraries of novel compounds for biological screening.
Core Concepts: The Palladium Cross-Coupling Catalytic Cycle
At the heart of modern synthetic chemistry lies the palladium-catalyzed cross-coupling reaction, a transformative technology recognized with the 2010 Nobel Prize in Chemistry. These reactions allow for the precise and efficient formation of C-C, C-N, and C-O bonds under relatively mild conditions. Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing these powerful transformations. The cycle generally proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoindolinone, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The information is presented in a practical, question-and-answer format, grounded in established chemical principles and supported by relevant literature.
Section 1: Overview of the Recommended Synthetic Strategy
The synthesis of 3,3-disubstituted isoindolin-1-ones is most effectively approached through the double addition of an organometallic reagent to a phthalimide precursor. This strategy is robust and allows for the direct installation of the gem-dimethyl group at the C3 position. The proposed two-step pathway begins with commercially available 4-bromophthalic anhydride.
The overall workflow is summarized below:
Caption: Proposed two-step synthesis of the target molecule.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis. The troubleshooting is organized by reaction step for clarity.
Step 1: Synthesis of 4-Bromophthalimide
Question 1: My yield of 4-bromophthalimide is low, and the product is impure. What are the likely causes?
Answer: Low yields in this step typically stem from incomplete reaction or thermal decomposition.
-
Causality: The reaction of 4-bromophthalic anhydride with an ammonia source (like urea or aqueous ammonia) is a condensation reaction that requires sufficient heat to drive off water. However, excessive temperatures can lead to charring and byproduct formation.
-
Troubleshooting Steps:
-
Reagent Choice: While various ammonia sources can be used, heating a well-mixed blend of the anhydride with urea is often a reliable, solvent-free method.
-
Temperature Control: Monitor the reaction temperature carefully. The mixture should be heated gently until melting and gas evolution (CO2 from urea decomposition) begins. Maintain a steady temperature (typically 180-200°C) without overheating.
-
Reaction Monitoring: The reaction is often complete when gas evolution ceases. A simple melt-point analysis of the crude product can give a good indication of purity before proceeding.
-
Purification: The crude product can be purified by recrystallization from ethanol or acetic acid to remove unreacted starting material and colored impurities.
-
Step 2: Grignard Reaction with 4-Bromophthalimide
This is the most critical and challenging step. The success of the synthesis hinges on the proper formation and reaction of the Grignard reagent (Methylmagnesium Bromide, MeMgBr).
Question 2: The Grignard reaction fails to initiate or proceeds very slowly. What should I do?
Answer: Initiation failure is the most common issue in Grignard reactions and is almost always due to the presence of moisture or an insufficiently activated magnesium surface.[1]
-
Causality: Grignard reagents are highly reactive organometallic compounds that are potent bases and nucleophiles. They react readily with protic sources, especially water, which quenches the reagent. The reaction also occurs on the surface of the magnesium metal, which can be passivated by a layer of magnesium oxide.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Question 3: My reaction turns dark or forms significant precipitate, and the final yield is low. What side reactions are occurring?
Answer: This indicates potential side reactions like Wurtz coupling or decomposition. The limiting step in similar preparations is often the Grignard reaction, with typical yields around 28-40% under standard conditions.[2]
-
Causality:
-
Wurtz Coupling: The newly formed Grignard reagent (MeMgBr) can react with the remaining methyl bromide starting material to form ethane gas and MgBr₂. This is more common with localized high concentrations of the alkyl halide.
-
Thermal Instability: While some heat may be needed for initiation, excessive refluxing can degrade the Grignard reagent.
-
-
Optimization Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion | Ensure a slight excess of the Grignard reagent (2.2-2.5 equivalents) is used relative to the phthalimide. Monitor the reaction by TLC until the starting phthalimide spot is consumed. |
| Wurtz Coupling | Add the methyl bromide slowly to the magnesium suspension to maintain a low, steady concentration. Use a syringe pump for controlled addition. | |
| Poor Reagent Quality | Titrate a small aliquot of the prepared Grignard reagent before adding it to the main reaction to confirm its molarity. | |
| Impure Product | Incomplete reaction | This can leave unreacted starting material or mono-addition intermediates. Ensure sufficient reaction time and temperature (often gentle reflux after addition is complete). |
| Difficult Workup | Quench the reaction carefully by pouring it over an ice-cold saturated ammonium chloride solution. This protonates the alkoxide intermediates and helps break up magnesium salts. |
-
Advanced Tip: For challenging cases, microwave-assisted Grignard reactions have been shown to improve yields (up to 45-60%) and reduce reaction times, although this may not be practical for large-scale synthesis.[2]
Section 3: Product Purification and Characterization
Question 4: How can I effectively purify the final product and confirm its identity?
Answer: Purification is typically achieved by column chromatography, and identity is confirmed with a combination of spectroscopic methods.
-
Purification Protocol:
-
Workup: After quenching the reaction, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: The crude residue can be purified using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate).
-
-
Characterization:
-
Mass Spectrometry (MS): This is a critical tool. Due to the presence of a single bromine atom, you must look for a characteristic isotopic pattern for the molecular ion peak. You should observe two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: Expect to see a singlet integrating to 6 protons for the two equivalent methyl groups. The aromatic protons will appear as distinct signals in the aromatic region (approx. 7-8 ppm). A broad singlet for the N-H proton will also be present.
-
¹³C NMR: Look for a signal corresponding to the quaternary carbon of the gem-dimethyl group and the carbonyl carbon (~170 ppm).
-
-
Section 4: Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methods for similar transformations.[1][2][4] Researchers should adapt it as necessary.
Part A: Synthesis of 4-Bromophthalimide
-
In a 250 mL round-bottom flask, thoroughly mix 4-bromophthalic anhydride (1.0 eq) and urea (1.2 eq).
-
Fit the flask with a condenser and heat the mixture gently in a sand bath to approximately 180-200°C.
-
Continue heating until the mixture melts and gas evolution is sustained. Maintain this temperature until gas evolution ceases (approx. 1-2 hours).
-
Allow the flask to cool until the product solidifies.
-
Purify the crude solid by recrystallization from glacial acetic acid or ethanol to yield 4-bromophthalimide as a white crystalline solid.
Part B: Synthesis of this compound
-
Setup: Assemble a three-neck flask, flame-dried under vacuum and cooled under a nitrogen atmosphere, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Grignard Formation: To the flask, add magnesium turnings (3.0 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of methyl bromide (3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the methyl bromide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), warm the flask gently with a heat gun.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Addition to Phthalimide: In a separate flame-dried flask, dissolve 4-bromophthalimide (1.0 eq) in anhydrous THF.
-
Cool the Grignard reagent solution to 0°C in an ice bath. Slowly add the solution of 4-bromophthalimide via cannula or dropping funnel over 30-45 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup and Purification: Cool the reaction mixture to 0°C and quench by slowly pouring it into a beaker containing a stirred, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography using a hexanes/ethyl acetate gradient.
References
common side products in the synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Technical Support Center: Synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthetic procedure. As your partner in the lab, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis for higher purity and yield.
The synthesis of this isoindolinone core, followed by electrophilic bromination, is a common route. However, the nature of the substrate and the reaction conditions can often lead to a mixture of products, complicating purification and reducing overall efficiency. This guide provides direct answers to issues you may encounter, grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during the synthesis and provides actionable solutions based on mechanistic insights.
Q1: My final product is contaminated with a significant amount of a di-brominated species. How can I prevent this over-bromination?
A1: The formation of a di-bromo impurity is a classic case of over-halogenation. The initial product, this compound, is still sufficiently activated to undergo a second electrophilic aromatic substitution, especially under forcing conditions.
Causality: The lactam nitrogen's lone pair in the isoindolinone ring is an activating group, directing electrophiles to the ortho and para positions. While the first bromine atom is deactivating, this effect is not always strong enough to completely prevent a second substitution if the reaction conditions are not carefully controlled.
Solutions & Protocols:
-
Stoichiometric Control: The most critical factor is the precise control over the amount of the brominating agent. An excess of bromine or N-Bromosuccinimide (NBS) is the primary cause of di-bromination.
-
Protocol: Begin by using 1.0 to 1.05 equivalents of the brominating agent. If the conversion is incomplete, a marginal increase to 1.1 equivalents can be tested. It is crucial to perform this on a small scale first to determine the optimal stoichiometry for your specific setup. A patent for a similar synthesis highlights the importance of molar ratios, suggesting a 1:1.2 ratio of substrate to NBS in one instance, but this should be approached with caution to avoid over-bromination[1].
-
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role.
-
Recommendation: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it can be a milder and more selective source of the electrophilic bromine species, especially when used with a suitable catalyst in the dark to avoid radical pathways. Highly reactive agents are more prone to causing over-bromination[2].
-
-
Reaction Temperature: Higher temperatures increase the rate of the desired reaction but can disproportionately accelerate the rate of the second, less favorable bromination.
-
Protocol: Maintain a low reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reaction Monitoring: Do not let the reaction run for a pre-set time without monitoring.
-
Workflow: Check the reaction progress every 15-30 minutes after the addition of the brominating agent. Quench the reaction immediately upon the consumption of the starting material or when a significant increase in the di-bromo spot is observed on the TLC plate.
-
Q2: I am observing multiple mono-bromo isomers in my crude product, not just the desired 6-bromo isomer. How can I improve regioselectivity?
A2: The formation of positional isomers (e.g., 4-bromo, 5-bromo, and 7-bromo) is governed by the directing effects of the substituents on the benzene ring portion of the isoindolinone. The amide group is an ortho-, para- director. The desired 6-bromo product is para to the amide nitrogen. However, the ortho positions (4 and 7) are also electronically activated, leading to potential isomeric impurities.
Causality: While the 6-position (para) is often favored due to reduced steric hindrance, the 4-position (ortho) can also be a significant byproduct. The choice of solvent and catalyst can influence the transition state energies for the attack at different positions, thereby altering the isomeric ratio.
Solutions & Protocols:
-
Solvent Polarity: The polarity of the solvent can influence the selectivity of the bromination.
-
Recommendation: A non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is often a good starting point. In some cases, using a more polar solvent like acetic acid can favor the formation of a specific isomer. Experimentation with different solvents is recommended.
-
-
Lewis Acid Catalyst: In Friedel-Crafts type halogenations, the choice and amount of Lewis acid are critical.[3]
-
Protocol: If using Br₂ as the brominating agent, a mild Lewis acid catalyst like iron(III) bromide (FeBr₃) or zinc chloride (ZnCl₂) can enhance the reaction's selectivity compared to stronger acids like aluminum chloride (AlCl₃). Use catalytic amounts (0.1 to 0.3 equivalents) to avoid side reactions.
-
-
Temperature Gradient: Fine-tuning the temperature can exploit the small differences in activation energy for the formation of different isomers.
-
Protocol: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -10°C to 0°C) can significantly improve the ratio of the desired 6-bromo isomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most ?
A1: Based on the reaction mechanism, the primary side products are:
-
Di-bromo species: Most commonly 4,6-dibromo- or 5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, resulting from over-bromination.
-
Positional Isomers: The 4-bromo- and 7-bromo- isomers are the most likely mono-brominated impurities due to the ortho-, para- directing nature of the amide group.
Q2: What is the general mechanism for the formation of these side products?
A2: The formation of both the desired product and the side products proceeds via an electrophilic aromatic substitution mechanism. An electrophilic bromine species (Br⁺), generated from the brominating agent (e.g., Br₂ with a Lewis acid, or NBS), is attacked by the electron-rich aromatic ring of the isoindolinone. The subsequent loss of a proton restores aromaticity. Side products form when this attack occurs at a different position on the ring (isomers) or when the mono-brominated product undergoes a second substitution (di-bromination).
Q3: How can I effectively purify the desired 6-bromo product from these impurities?
A3:
-
Column Chromatography: This is the most effective method for separating positional isomers and the di-brominated product. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. For example, a gradient of 5% to 30% ethyl acetate in hexane.
-
Recrystallization: If the crude product contains one major impurity, recrystallization can be a highly effective and scalable purification method. The choice of solvent is critical and must be determined experimentally. A solvent system where the desired product has lower solubility than the impurities at a given temperature is ideal. Common solvents to screen include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
Visualizations & Data
Reaction Pathway and Side Product Formation
The following diagram illustrates the synthetic pathway to the desired 6-bromo product and the points at which common side products are formed.
Caption: Synthetic route and common side product pathways.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues with side product formation.
Caption: A decision tree for troubleshooting side products.
Summary of Common Impurities and Solutions
| Impurity Type | Likely Cause | Recommended Solution(s) |
| Di-brominated Product | Excess brominating agent, high temperature, long reaction time. | Reduce brominating agent to 1.0-1.05 eq.; run reaction at 0°C; monitor closely via TLC/LCMS and quench upon completion. |
| Positional Isomers (e.g., 4-bromo) | Electronic activation of multiple ring positions (ortho vs para). | Screen different solvents (polar vs. non-polar); use a milder Lewis acid catalyst; run reaction at the lowest feasible temperature. |
| Unreacted Starting Material | Insufficiently reactive conditions, poor reagent quality. | Confirm reagent activity; slightly increase brominating agent (to ~1.1 eq.); consider a more activating catalyst if selectivity is not an issue. |
References
Technical Support Center: Purification of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the technical support guide for 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (CAS No. 1403766-79-9). This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the purification of this important isoindolinone building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.
The synthesis of substituted isoindolinones can often result in a mixture of products and unreacted starting materials, making purification a critical and sometimes challenging step.[1][2] This guide provides field-proven insights through a series of frequently asked questions and detailed troubleshooting protocols to help you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification and handling of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on typical synthetic routes for isoindolinones, impurities often arise from incomplete reactions or side reactions.[1] Key impurities may include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors like 2-acetylbenzonitrile derivatives or related compounds.
-
Isomeric Byproducts: Bromination of aromatic rings can sometimes lead to the formation of regioisomers, where the bromine atom is attached to a different position on the aromatic ring.
-
Hydrolyzed Intermediates: If the synthesis involves intermediates sensitive to water, hydrolysis can introduce unwanted byproducts.
-
Over-brominated Species: In some bromination reactions, there is a risk of introducing more than one bromine atom onto the molecule.[3]
Q2: How can I reliably assess the purity of my compound?
A2: A multi-faceted approach is essential for accurately determining purity. No single technique tells the whole story. A combination of the following methods provides a comprehensive purity profile.[3]
| Analytical Technique | Principle | Information Provided | Key Parameters to Observe |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on an adsorbent material. | Rapid qualitative assessment of purity and reaction progress.[3] | Retention factor (Rf), presence of co-spotting impurities. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation between a stationary and mobile phase. | Quantitative purity assessment, detection of trace impurities.[3] | Retention time, peak area percentage. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation and identification of impurities by mass.[3] | Molecular ion peak [M+H]+, and a characteristic 1:1 isotopic pattern for the single bromine atom (79Br/81Br).[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Definitive structural elucidation and quantification of impurities with distinct signals.[3] | Chemical shifts (δ), coupling constants (J), and integration values. |
Q3: Is this compound stable on standard silica gel?
A3: Generally, isoindolinone scaffolds are stable on silica gel. However, acidic silica can sometimes cause degradation for sensitive compounds.[4] Before committing your entire batch to a column, it is best practice to perform a stability test:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Let the plate sit on the benchtop for 1-2 hours.
-
Elute the plate and check for the appearance of new spots, which would indicate degradation. If degradation is observed, consider using a deactivated stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[4]
Q4: What are the key physical properties I should be aware of during purification?
A4: The compound is typically a solid at room temperature. Its solubility will be highest in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (EtOAc, acetone, THF) and lower in non-polar solvents like hexanes or petroleum ether. This solubility profile is key to designing effective chromatography and recrystallization systems.
Section 2: Troubleshooting Guide for Purification
This guide uses a problem-solution format to address specific experimental challenges.
Workflow: General Purification Strategy
The following diagram outlines the logical flow for purifying the crude product.
References
Technical Support Center: Optimizing N-arylation of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the technical support center for the N-arylation of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during this palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. Our goal is to equip you with the scientific rationale and practical steps to optimize your reaction conditions for higher yields and purity.
Introduction to the Chemistry
The N-arylation of this compound is a critical transformation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.[1][2] The reaction typically proceeds via a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C-N) bonds.[3] The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the isoindolinone's nitrogen atom, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no product formation in the N-arylation of this isoindolinone?
A1: Low or no yield in a Buchwald-Hartwig reaction can stem from several factors. The primary culprits are often an inactive catalyst, suboptimal choice of ligand or base, or issues with solvent quality. It is also possible that the starting materials are impure or have degraded. A systematic approach to troubleshooting is recommended, starting with verifying the integrity of your reagents.
Q2: I am observing significant amounts of starting material even after prolonged reaction times. What should I investigate first?
A2: The recovery of a large amount of starting material suggests a slow or stalled catalytic cycle. The first step is to assess the activity of your palladium catalyst. If you are using a Pd(II) source like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to the active Pd(0) species.[4] Often, using a pre-catalyst, which provides a more reliable source of the active catalytic species, can resolve this issue.[5] Additionally, consider increasing the reaction temperature or screening different ligands that may accelerate the oxidative addition step.
Q3: My reaction is producing a significant amount of a de-brominated side product. What causes this and how can I minimize it?
A3: The formation of the de-brominated starting material (hydrodehalogenation) is a known side reaction in Buchwald-Hartwig aminations.[3] This can occur through a competing pathway where a hydride species, often from the solvent or other reagents, intercepts a palladium intermediate. To minimize this, ensure you are using a high-purity, anhydrous solvent. Switching to a different solvent, such as dioxane or toluene, may also be beneficial.[4] Additionally, the choice of phosphine ligand can influence the rate of this side reaction.
Q4: How do I choose the right ligand for this specific N-arylation?
A4: The choice of ligand is critical for a successful Buchwald-Hartwig reaction.[1] For N-arylation of lactams, sterically hindered and electron-rich phosphine ligands are generally preferred. Ligands like XPhos, RuPhos, or BrettPhos have shown broad utility in similar systems.[4] It is often necessary to screen a small panel of ligands to identify the optimal one for your specific aryl coupling partner. The ideal ligand will promote the desired C-N bond formation while minimizing side reactions.
Q5: What is the role of the base, and which one should I use?
A5: The base plays a crucial role in deprotonating the nitrogen of the isoindolinone, which allows it to coordinate to the palladium center.[6][7][8] The choice of base can significantly impact the reaction rate and outcome. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice that often leads to high reaction rates.[4] However, it may not be compatible with base-sensitive functional groups. In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, although they may require higher reaction temperatures or longer reaction times.[4]
Troubleshooting Guide
Problem 1: Low Conversion/Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | 1. Use a fresh source of palladium catalyst. 2. Switch to a more robust pre-catalyst (e.g., XPhos Pd G3).[9] 3. Ensure anaerobic conditions are maintained throughout the setup. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. Pre-catalysts are often more air-stable and provide a more consistent source of the active catalyst.[5] |
| Suboptimal Ligand | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[4] 2. Vary the palladium-to-ligand ratio (typically 1:1 to 1:2). | The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[3] |
| Incorrect Base | 1. If using a weak base (e.g., K₃PO₄), try a stronger base like NaOtBu or LHMDS.[4] 2. If substrate is base-sensitive, screen weaker bases like Cs₂CO₃. | The pKa of the N-H bond in the isoindolinone and the strength of the base must be well-matched to ensure efficient deprotonation.[6][7][8] |
| Solvent Issues | 1. Use anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF.[4] 2. Ensure starting materials are soluble in the chosen solvent at the reaction temperature.[9] | The solvent's polarity and coordinating ability can affect the stability of catalytic intermediates. Water and oxygen can deactivate the catalyst.[7] |
Problem 2: Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps | Scientific Rationale |
| De-brominated Starting Material | Competing hydrodehalogenation pathway. | 1. Use a high-purity, anhydrous solvent. 2. Screen different phosphine ligands. 3. Lower the reaction temperature if possible. | This side reaction is often promoted by trace amounts of water or other proton sources. The ligand can influence the relative rates of reductive elimination versus side reactions.[3] |
| Homocoupling of Aryl Bromide | Formation of biaryl species. | 1. Lower the catalyst loading. 2. Use a ligand that favors C-N coupling. 3. Ensure slow addition of the aryl bromide if the reaction is highly exothermic. | High catalyst concentrations or certain ligands can promote the unwanted coupling of two aryl bromide molecules. |
| N,N-Diarylation | Reaction with a second molecule of aryl bromide. | 1. Use a 1:1 stoichiometry of the isoindolinone to the aryl bromide. 2. If the issue persists, consider using a slight excess of the isoindolinone. | This is more likely to occur if the N-arylated product is more reactive than the starting isoindolinone. |
Experimental Protocols & Methodologies
General Protocol for N-arylation
This is a general starting point and may require optimization for your specific aryl partner.
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), the aryl coupling partner (1.2 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), the phosphine ligand (if not using a pre-catalyst, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Functionalized Isoindolinones: Addition of In Situ Generated Organoalanes to Acyliminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
stability issues of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one under acidic or basic conditions
Welcome to the technical support guide for 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. This document is intended for researchers, medicinal chemists, and formulation scientists who are working with this compound. Here, we address common questions and troubleshooting scenarios related to its stability under typical laboratory and experimental conditions, particularly in acidic and basic media. Our guidance is grounded in established principles of physical organic chemistry and data from analogous structures.
Part 1: Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the chemical stability of this compound.
Q1: What are the primary stability concerns for this compound?
The primary stability concern for this molecule is the hydrolysis of the lactam (a cyclic amide) ring, which is a core feature of the isoindolinone structure.[1] This reaction can be catalyzed by both acid and base, leading to the opening of the five-membered ring and the formation of a degradation product. The gem-dimethyl group at the C3 position and the bromo-substituent on the aromatic ring are generally stable under mild acidic or basic conditions.
Q2: How does the isoindolinone ring degrade under acidic conditions?
Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond and the formation of a ring-opened product, 2-(1-amino-1-methylethyl)-5-bromobenzoic acid. This process is a classic example of acid-catalyzed amide hydrolysis. The rate of degradation is typically dependent on the pH and temperature.[2][3]
Q3: What happens to the compound under basic conditions?
In a basic medium, the lactam is susceptible to hydroxide-ion-catalyzed hydrolysis. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C-N bond, opening the ring to form the salt of 2-(1-amino-1-methylethyl)-5-bromobenzoic acid.[4][5] This reaction is often faster and can occur at lower temperatures compared to acid-catalyzed hydrolysis.
Q4: Is the bromine atom on the aromatic ring reactive?
The bromo-substituent on the benzene ring is generally stable. Aromatic halides are typically unreactive towards nucleophilic substitution unless under harsh conditions (high temperature/pressure) or in the presence of a transition metal catalyst (e.g., in a Buchwald-Hartwig amination).[6] For most standard experimental and storage conditions, degradation involving the bromine atom is not a primary concern.
Q5: How should I store solutions of this compound to maximize stability?
For maximum stability in solution, it is recommended to:
-
Use Aprotic Solvents: Dissolve the compound in aprotic solvents like DMSO, DMF, or THF for stock solutions.
-
Maintain Neutral pH: If aqueous buffers are necessary, use a buffer system that maintains a pH as close to neutral as possible (pH 6-7.5). Studies on related lactam structures show maximal stability in a slightly acidic to neutral pH range.[2]
-
Store at Low Temperatures: Store solutions at -20°C or -80°C to minimize the rate of any potential degradation.
-
Protect from Light: While the isoindolinone core is not exceptionally photosensitive, it is good practice to store solutions in amber vials or protected from light, as recommended by ICH guidelines for forced degradation studies.[7]
Part 2: Troubleshooting Experimental Issues
Unexpected results in your experiments can often be traced back to compound instability. This guide helps you diagnose and resolve these common issues.
| Observed Problem | Potential Cause (Stability-Related) | Recommended Solution |
| Appearance of a new, more polar peak in HPLC analysis over time. | Lactam Hydrolysis: The most likely cause is the hydrolysis of the isoindolinone ring, leading to the formation of the more polar ring-opened carboxylic acid/amine product. | 1. Analyze Immediately: Prepare samples in aqueous/protic media immediately before analysis.2. pH Control: Ensure the pH of your mobile phase and sample diluent is near neutral. Avoid highly acidic or basic modifiers if possible.3. Lower Temperature: Keep sample vials in a cooled autosampler (e.g., 4°C) during the analysis sequence. |
| Decreasing potency or activity in a biological assay. | Compound Degradation: The active parent compound is degrading in the assay medium, reducing its effective concentration.[2] | 1. Assess Media Stability: Perform a preliminary experiment where you incubate the compound in the assay buffer for the duration of the experiment and then analyze its integrity by LC-MS.[4]2. Adjust pH: If the medium is significantly acidic or basic, consider if it can be buffered closer to neutral without affecting the assay.3. Time-Course Study: Measure the compound's effect at different time points to see if the activity decreases over the course of the experiment. |
| Low yield or unexpected side products in a reaction where the isoindolinone is a starting material. | Incompatibility with Reagents: The reaction conditions (e.g., strong acid, strong base, high temperature in aqueous solvent) are causing the isoindolinone to degrade. | 1. Review Reaction Conditions: Check if your reaction involves prolonged exposure to harsh pH or high temperatures.[8]2. Use Anhydrous Conditions: If the reaction chemistry allows, switch to anhydrous solvents to prevent hydrolysis.3. Protect the Lactam: In multi-step syntheses, consider if the lactam needs to be protected, although this is often not practical. A more common solution is to introduce the isoindolinone moiety later in the synthetic sequence. |
| Poor solubility or precipitation in aqueous buffers. | pH-Dependent Solubility: The degradation product (an amino acid) may have different solubility characteristics. Alternatively, the parent compound itself may be less soluble at certain pH values. | 1. Characterize pH-Solubility Profile: Determine the compound's solubility across a range of pH values.2. Use Co-solvents: Consider using a small percentage of an organic co-solvent (like DMSO or ethanol) in your aqueous buffer to improve solubility, but ensure it is compatible with your downstream application. |
Part 3: Visualization of Degradation & Workflow
To better understand the stability challenges, the following diagrams illustrate the key degradation pathways and a standard workflow for assessing compound stability.
Degradation Pathways
The diagram below shows the structure of this compound and its primary degradation products resulting from acid- and base-catalyzed hydrolysis.
Caption: Predicted hydrolysis of the target compound.
Experimental Workflow for Stability Assessment
This flowchart outlines a typical forced degradation study to quantitatively assess the stability of the compound, consistent with ICH guidelines.[9][10]
Caption: Workflow for a forced degradation study.
Part 4: Recommended Protocol for Stability Assessment
This protocol provides a step-by-step method for evaluating the stability of this compound in acidic and basic solutions using HPLC-UV.
Objective:
To quantify the rate of degradation of the target compound under forced acidic and basic conditions at a set temperature.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
HPLC system with UV detector
-
C18 HPLC column
-
Calibrated pH meter
-
Thermostated water bath or incubator
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
-
Preparation of Stress Solutions:
-
Acidic Stress: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with a 50:50 acetonitrile/water mixture. This yields a final concentration of 100 µg/mL in 0.1 M HCl.
-
Basic Stress: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M NaOH. Dilute to volume with a 50:50 acetonitrile/water mixture. This yields a final concentration of 100 µg/mL in 0.1 M NaOH.
-
Control Solution: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Dilute to volume with a 50:50 acetonitrile/water mixture. This is the control sample.
-
-
Incubation:
-
Immediately withdraw a sample from each flask for the t=0 time point (see step 4).
-
Place the flasks in an incubator set to a specified temperature (e.g., 50°C for acid, room temperature for base).
-
Withdraw aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Sample Quenching and Analysis:
-
For each time point, transfer a 100 µL aliquot of the stress solution into an HPLC vial.
-
For the acidic sample, add 100 µL of 0.1 M NaOH to neutralize.
-
For the basic sample, add 100 µL of 0.1 M HCl to neutralize.
-
For the control sample, add 100 µL of water.
-
Dilute all samples with 800 µL of the mobile phase to a final volume of 1.0 mL.
-
Analyze immediately by a validated, stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample of the control solution.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Monitor for the appearance and growth of new peaks, which correspond to degradation products.
-
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 4. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. ARL Bio Pharma | Proactive approaches to mitigate stability failures [arlok.com]
- 9. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for palladium-catalyzed cross-coupling reactions involving the sterically hindered substrate, 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. Our goal is to equip you with the knowledge to overcome common challenges and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and issues encountered when working with this compound in palladium-catalyzed cross-coupling reactions.
Q1: My reaction with this compound is not proceeding or giving very low yields. What are the primary factors to consider?
A1: The primary challenge with this substrate is its steric hindrance around the bromine atom, which can impede the oxidative addition step in the catalytic cycle.[1] Additionally, the lactam functionality may coordinate with the palladium catalyst, potentially leading to catalyst inhibition. Key areas to investigate are your choice of ligand, base, and palladium precatalyst. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of sterically hindered aryl bromides.[2]
Q2: I am observing significant amounts of debromination of my starting material. What causes this and how can I prevent it?
A2: Debromination, or hydrodehalogenation, is a common side reaction that can be caused by several factors, including the presence of water or other protic sources, or a side pathway in the catalytic cycle. To minimize this, ensure you are using anhydrous solvents and reagents. The choice of base can also be critical; sometimes switching to a weaker, non-nucleophilic base can mitigate this issue.
Q3: How do I select the optimal phosphine ligand for coupling with this sterically hindered substrate?
A3: Ligand selection is paramount. For sterically demanding substrates, bulky and electron-rich monodentate phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, t-butylBrettPhos), are often superior.[2][3] These ligands stabilize the monoligated palladium species, which is more reactive in the oxidative addition step with hindered aryl halides.[4] Bidentate ligands with a large bite angle, like Xantphos, can also be effective in certain cases.
Q4: Can I use standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂?
A4: While Pd(PPh₃)₄ can be effective for some couplings, it may not be active enough for this challenging substrate. Pd(OAc)₂ is a common Pd(II) precatalyst that requires in situ reduction to the active Pd(0) species.[5] The efficiency of this reduction can be variable. Consider using more advanced, pre-formed Pd(0) sources or highly active precatalysts like the Buchwald G3 or G4 palladacycles, which are designed for challenging couplings.[6][7]
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific cross-coupling reactions with this compound.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with sterically hindered substrates, challenges such as low yield and protodeboronation of the boronic acid/ester coupling partner are common.[8][9]
Issue: Low to No Product Formation
-
Potential Cause 1: Inefficient Oxidative Addition. The steric bulk of the 3,3-dimethyl groups hinders the approach of the palladium catalyst to the C-Br bond.
-
Solution: Employ a catalyst system known for high activity with sterically hindered aryl bromides. A combination of a bulky biarylphosphine ligand (e.g., SPhos, XPhos) with a suitable palladium precursor is recommended.[10]
-
-
Potential Cause 2: Inappropriate Base. The base plays a crucial role in activating the boronic acid for transmetalation.[10] An unsuitable base can lead to slow reaction rates or decomposition of the boronic acid.
-
Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[10] Be mindful that very strong bases can promote side reactions.
-
-
Potential Cause 3: Catalyst Deactivation. The palladium catalyst can be deactivated through various pathways, including the formation of palladium black.[11]
-
Solution: Ensure strict anaerobic conditions by thoroughly degassing your solvent and reaction vessel.[12] Using a slightly higher catalyst loading (1-5 mol%) may also be beneficial.
-
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or CPME).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Buchwald G3 Precatalyst | High activity and reliable generation of Pd(0). |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that promote oxidative addition.[3] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for challenging couplings and can minimize side reactions.[10] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene | Common solvents for Suzuki couplings. |
| Temperature | 80-110 °C | Higher temperatures can overcome the activation barrier.[10] |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[13] With the lactam-containing substrate, careful selection of the base is crucial to avoid unwanted side reactions.
Issue: Low Conversion and/or Side Product Formation
-
Potential Cause 1: Suboptimal Base. Strong bases like NaOtBu or LHMDS, while often effective, can potentially deprotonate the lactam N-H or other sensitive functional groups, leading to side reactions.[14]
-
Potential Cause 2: Ligand Incompatibility. The choice of ligand is critical for achieving high yields and preventing catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitoring and Work-up: Follow the procedures outlined in the Suzuki-Miyaura protocol.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low-yielding reactions.
Guide 3: Sonogashira and Heck Couplings
While less common for this specific substrate, Sonogashira (C-C alkyne coupling) and Heck (C-C alkene coupling) reactions are also valuable transformations.
Sonogashira Coupling:
-
Key Consideration: The traditional Sonogashira coupling often requires a copper(I) co-catalyst, which can sometimes be detrimental.[17] Copper-free conditions have been developed and may be advantageous.
-
Troubleshooting: If the reaction is sluggish, ensure your copper(I) source is fresh and added under inert conditions. For copper-free variants, the choice of a highly active palladium/phosphine system is critical.[18]
Heck Coupling:
-
Key Consideration: The Heck reaction with sterically hindered aryl bromides can be challenging, often requiring higher temperatures and specialized ligands.[19][20]
-
Troubleshooting: If you observe low conversion, consider using a more electron-rich and bulky phosphine ligand. The choice of base and solvent can also significantly impact the reaction outcome.[21]
References
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Large-Scale Synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the large-scale synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during the synthesis of this important isoindolinone derivative. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
I. Synthetic Pathway Overview
The large-scale synthesis of this compound can be approached through a multi-step sequence starting from commercially available materials. A plausible and scalable route involves the synthesis of a substituted benzonitrile followed by a base-promoted cascade reaction. This approach is advantageous as it avoids the use of expensive or highly toxic reagents and is amenable to scale-up.
Caption: Proposed synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Starting Material & Intermediate Synthesis
Q1: I am having trouble with the conversion of 4-bromo-2-methylbenzamide to 4-bromo-2-methylbenzonitrile. The yield is low and I observe significant byproduct formation. What could be the cause?
A1: Low yields and byproduct formation during the dehydration of the primary amide to the nitrile are common issues. The choice of dehydrating agent and reaction conditions are critical.
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Suboptimal Dehydrating Agent: Strong dehydrating agents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) are effective but can lead to charring or the formation of colored impurities if the reaction temperature is not carefully controlled. Consider using milder reagents such as oxalyl chloride or cyanuric chloride.
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Reaction Temperature: The reaction is typically exothermic. Ensure efficient stirring and controlled addition of the dehydrating agent to maintain the recommended temperature. Overheating can lead to decomposition of the starting material and product.
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Work-up Procedure: Quenching the reaction mixture is a critical step. Slow and controlled addition to an ice-water mixture is crucial to prevent hydrolysis of the nitrile product back to the amide.
Final Cascade Reaction and Product Formation
Q2: The final cascade reaction of 4-bromo-2-methylbenzonitrile with acetone is not proceeding to completion, and I am isolating unreacted starting material. How can I improve the conversion?
A2: The base-promoted cascade reaction to form the 3,3-dialkylated isoindolin-1-one is sensitive to several factors.[1]
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Base Selection and Stoichiometry: The choice and amount of base are critical. While potassium carbonate (K2CO3) is a cost-effective option for large-scale synthesis, stronger bases like potassium tert-butoxide (KOtBu) might be necessary to drive the reaction to completion.[1] Ensure the base is finely powdered and dry to maximize its reactivity. An excess of the base may be required.
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Solvent: The reaction is typically performed in a polar aprotic solvent. Ensure the solvent is anhydrous, as water can quench the base and inhibit the reaction.
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Temperature and Reaction Time: While the reaction can proceed at room temperature, gentle heating may be required to improve the rate and conversion.[1] Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to byproduct formation.
Q3: I am observing the formation of a significant amount of a byproduct that I suspect is a 3-methyleneisoindolin-1-one. How can I minimize its formation?
A3: The formation of the 3-methyleneisoindolin-1-one is a known side reaction in the synthesis of 3,3-dialkylated isoindolin-1-ones.[1] This occurs through a competitive elimination pathway.
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Reaction Conditions: This side reaction is often favored by stronger bases and higher temperatures. Using a milder base like K2CO3 and maintaining a lower reaction temperature can help to suppress this pathway.[1]
-
Stoichiometry of the Ketone: Using a larger excess of acetone can favor the desired dialkylation over the elimination pathway.
Purification and Isolation
Q4: The crude product is an oil/waxy solid and is difficult to purify by crystallization. What are the recommended purification strategies for the final product?
A4: The purification of isoindolinone derivatives can be challenging due to their polarity and potential for polymorphism.
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Column Chromatography: For laboratory scale, silica gel column chromatography is the most effective method for separating the desired product from starting materials and byproducts. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with an ester (e.g., ethyl acetate), is typically effective.
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Crystallization: If column chromatography is not feasible for large-scale purification, focus on finding a suitable solvent system for crystallization. A mixed solvent system, such as ethyl acetate/heptane or dichloromethane/hexane, may be required. Seeding with a small amount of pure product can aid in inducing crystallization.
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Trituration/Slurrying: Washing the crude product with a solvent in which the desired product has low solubility but the impurities are soluble (e.g., diethyl ether or cold heptane) can be an effective preliminary purification step.
III. Detailed Experimental Protocol: A Proposed Scalable Synthesis
This protocol outlines a step-by-step procedure for the synthesis of this compound.
Step 1: Synthesis of 4-Bromo-2-methylbenzamide
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To a stirred solution of 4-bromo-2-methylbenzoic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
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The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-bromo-2-methylbenzoyl chloride.
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The crude acyl chloride is dissolved in a suitable solvent (e.g., THF) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-bromo-2-methylbenzamide.
Step 2: Synthesis of 4-Bromo-2-methylbenzonitrile
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To a stirred suspension of 4-bromo-2-methylbenzamide in a suitable solvent (e.g., dichloromethane), add cyanuric chloride (0.5 equivalents) at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography or crystallization to yield 4-bromo-2-methylbenzonitrile.
Step 3: Synthesis of this compound
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To a stirred suspension of potassium carbonate (3.0 equivalents) in anhydrous acetone, add a solution of 4-bromo-2-methylbenzonitrile in acetone.
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The reaction mixture is stirred at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
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Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
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The residue is dissolved in ethyl acetate and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
IV. Data Summary
| Step | Starting Material | Key Reagents | Typical Yield | Purity Assessment |
| 1 | 4-Bromo-2-methylbenzoic acid | Oxalyl chloride, Ammonia | >90% | ¹H NMR, LC-MS |
| 2 | 4-Bromo-2-methylbenzamide | Cyanuric chloride | 70-85% | ¹H NMR, GC-MS |
| 3 | 4-Bromo-2-methylbenzonitrile | Potassium carbonate, Acetone | 50-70% | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
V. Troubleshooting Workflow
Caption: A troubleshooting workflow for the final cascade reaction and purification.
VI. References
-
Karu, S. K., Veludandi, M., & Malapaka, C. (2024). An Acid-Mediated Multicomponent Domino Reaction for the Synthesis of N-Substituted Isoindolinones. Synlett.
-
Karu, S. K., et al. (2024). An Acid-Mediated Multicomponent Domino Reaction for the Synthesis of N-Substituted Isoindolinones. Thieme Connect.
-
Simpkins, N. S., & Taylor, J. M. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry, 7, 1336–1342.
-
ResearchGate. (n.d.). Acid-mediated synthesis of N-substituted isoindolinones 7.71.
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
-
Manchester Organics. (n.d.). 6-Bromo-3,3-dimethyl-isoindolin-1-one.
-
BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
-
Google Patents. (n.d.). CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.
-
PubChem. (n.d.). 6-Bromo-2,3-dihydro-1H-isoindol-1-one.
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Sigma-Aldrich. (n.d.). 6-Bromo-2,3-Dihydro-3,3-dimethyl-1H-Isoindol-1-one.
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ChemicalBook. (n.d.). 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis.
-
BLDpharm. (n.d.). 158326-84-2|6-Bromo-3,3-dimethylindolin-2-one.
-
Sinfoo Biotech. (n.d.). This compound.
-
BenchChem. (2025). Troubleshooting side reactions in isoindole synthesis.
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ResearchGate. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones.
-
ResearchGate. (n.d.). Isoindolone Formation via Intramolecular Diels–Alder Reaction.
-
Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
-
Sigma-Aldrich. (n.d.). 6-Bromo-3-iodo-1-methyl-1H-indazole.
-
ResearchGate. (n.d.). Synthesis of 6H-Isoindolo[2,1-a]indol-6-ones via Palladium-Catalyzed Carbonylative Cyclization of 2-(2-Bromophenyl)-1H-indoles.
-
Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
References
Technical Support Center: Purification of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (CAS: 1403766-79-9). The following question-and-answer format addresses common challenges encountered during the purification of this and structurally related isoindolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your product is highly dependent on the synthetic route employed. However, based on common synthetic pathways for isoindolinones, you should anticipate the following classes of impurities:
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Unreacted Starting Materials: Depending on the specific synthesis, residual starting materials are a common source of contamination.
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Over-brominated Species: If the synthesis involves a bromination step of an aromatic precursor, di- or tri-brominated byproducts may form.[1][2] The reaction conditions for bromination need to be carefully controlled to minimize these impurities.[3]
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Hydrolysis Products: The lactam ring of the isoindolinone is susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of the corresponding amino acid.
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Solvent Adducts: Residual solvents from the reaction or initial work-up can be trapped in the solid product.
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Polymeric Byproducts: Isoindole synthesis can sometimes be complicated by polymerization, especially under acidic conditions.
Q2: My crude product has a noticeable color. What could be the cause?
A2: A colored crude product often indicates the presence of trace impurities. Oxidized species or certain polymeric byproducts can be colored. It is also possible that residual reagents or catalysts from the reaction are contributing to the color. Purification via column chromatography or recrystallization is typically effective in removing these colored impurities.
Q3: What is the recommended first step in purifying my crude this compound?
A3: For a solid crude product, a simple trituration or a full recrystallization is an excellent first purification step. This can significantly improve the purity of your material before attempting more rigorous methods like column chromatography.
Troubleshooting Purification Challenges
Problem: I am having difficulty finding a suitable single solvent for recrystallization.
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Causality: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Finding a single solvent with these precise characteristics can be challenging.
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Solution: Two-Solvent Recrystallization. A two-solvent system is often more effective. In this method, you dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.
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Recommended Solvent Systems: Based on the purification of similar isoindolinone and brominated aromatic compounds, consider the following miscible solvent pairs:
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Methanol/Water
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Ethanol/Water
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Dichloromethane/Hexane
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Ethyl Acetate/Hexane
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Problem: My compound "oils out" during recrystallization instead of forming crystals.
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Causality: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated to a high degree upon cooling or if the melting point of the compound is lower than the temperature of the solution.
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Troubleshooting Steps:
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Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent to decrease the saturation level.
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Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
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Problem: I am not getting good separation of my compound from impurities using column chromatography.
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Causality: Poor separation can result from an inappropriate solvent system (eluent), improper column packing, or overloading the column with too much crude material.
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Solution: Methodical Approach to Column Chromatography.
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Thin-Layer Chromatography (TLC) First: Before running a column, always determine the optimal solvent system using TLC. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for your target compound and good separation from all impurity spots.
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Solvent System Selection: For isoindolinone derivatives, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate.
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Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
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Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This ensures a narrow band at the start of the chromatography.
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Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
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Solvent Selection:
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Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good candidates for single-solvent recrystallization will show poor solubility at room temperature and good solubility when heated.
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For a two-solvent system, find a "good" solvent that dissolves the compound well at room temperature and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A promising system for a related compound, 6-bromoisoindolin-1-one, is a mixture of methanol, ethanol, and water.[4]
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent (or the "good" solvent of a two-solvent system) and heat the mixture with stirring until the solid dissolves completely.
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Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization:
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If using a single solvent, allow the clear solution to cool slowly to room temperature.
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If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
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Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
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Protocol 2: Purification by Silica Gel Column Chromatography
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TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
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Visualize the spots under UV light and/or by staining.
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Select the solvent system that gives an Rf value of ~0.3 for the desired compound and the best separation from impurities.
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Column Preparation:
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Choose a column of appropriate size for the amount of material to be purified.
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Pack the column with silica gel using either the "dry packing" or "wet packing" method. Ensure the packing is uniform.
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Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent.
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Carefully apply the solution to the top of the silica gel bed.
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Alternatively, for less soluble compounds, dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.
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Elution:
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Add the eluent to the top of the column and begin collecting fractions.
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Maintain a constant flow rate.
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Monitor the separation by collecting small fractions and analyzing them by TLC.
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Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified this compound.
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Visualization of the Purification Workflow
References
- 1. Brominated isoindolines: precursors to functionalised nitroxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 4. 158326-85-3|6-Bromo-3,3-dimethylindoline|BLD Pharm [bldpharm.com]
preventing debromination during reactions with 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the technical support center for 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The following troubleshooting guide and frequently asked questions (FAQs) address a common and critical challenge encountered during cross-coupling reactions: the undesired cleavage of the C-Br bond, leading to debromination. By understanding the underlying mechanisms and adopting optimized protocols, you can significantly improve reaction outcomes and achieve your desired products with high fidelity.
Troubleshooting Guide: Preventing Debromination
This section is structured to address specific issues you may encounter during your experiments, providing both mechanistic explanations and actionable solutions.
Issue 1: Significant formation of the debrominated side-product, 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, is observed during my Suzuki-Miyaura coupling reaction.
Root Cause Analysis:
Debromination, or hydrodehalogenation, in palladium-catalyzed cross-coupling reactions is a well-documented side reaction.[1] It typically occurs when the palladium catalytic cycle is diverted from the desired cross-coupling pathway. The primary mechanisms for this include:
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β-Hydride Elimination from the Aryl-Palladium Intermediate: If the organopalladium intermediate formed after oxidative addition has access to a hydride source, it can undergo β-hydride elimination, leading to the debrominated product and regenerating a palladium(0) species.[2]
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Protonolysis of the Aryl-Palladium Intermediate: In the presence of a proton source (e.g., water, alcohol, or acidic impurities), the Ar-Pd(II)-X intermediate can be protonated, cleaving the Ar-Pd bond and releasing the debrominated arene.
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Reductive Dehalogenation by Palladium Hydride Species: Palladium hydride species (Pd-H) can be formed in situ from various sources, such as the solvent (e.g., isopropanol), base, or additives. These Pd-H species can then react with the starting aryl bromide in a competing catalytic cycle to yield the debrominated product.
Solutions and Protocols:
To mitigate debromination in Suzuki-Miyaura couplings, a systematic optimization of reaction parameters is crucial. The following step-by-step protocol is recommended:
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
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Catalyst and Ligand Selection:
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Rationale: The choice of ligand is paramount in controlling the relative rates of reductive elimination (desired) versus side reactions. Bulky, electron-rich phosphine ligands generally accelerate the reductive elimination step, outcompeting debromination pathways.[3]
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Recommendation: Move away from older catalysts like Pd(PPh₃)₄. Instead, utilize modern catalyst systems with bulky, electron-rich ligands. Good starting points include:
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Pd(OAc)₂ with ligands such as SPhos, XPhos, or RuPhos.
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Pre-formed catalysts like [t-Bu₃P-Pd]₂ or (XPhos)Pd G3.
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Base Selection:
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Rationale: The base plays a critical role in the transmetalation step and can also influence the formation of Pd-H species. Strong, non-nucleophilic bases are often preferred.
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Recommendation: Use weaker inorganic bases like K₂CO₃ or Cs₂CO₃ in an aqueous solvent mixture. Stronger bases like NaOtBu or K₃PO₄ can sometimes promote debromination, especially at elevated temperatures.[4]
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Solvent System:
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Rationale: The solvent must solubilize all reaction components and should not act as a hydride donor.
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Recommendation: A degassed mixture of an organic solvent and water is standard for Suzuki reactions.[5] Good choices include:
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1,4-Dioxane/Water (e.g., 4:1)
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Toluene/Water
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Avoid alcohol-based solvents if debromination is a persistent issue, as they can be a source of hydrides.
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Temperature Control:
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Rationale: Higher temperatures can accelerate both the desired reaction and undesired side reactions.
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Recommendation: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. Unnecessarily high temperatures can increase the rate of catalyst decomposition and debromination. Microwave-assisted heating can sometimes offer better control and shorter reaction times, potentially reducing side product formation.[6]
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Inert Atmosphere:
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Rationale: Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and potentially promoting side reactions.
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Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use.
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Table 1: Comparative Conditions for Suzuki-Miyaura Coupling
| Parameter | Standard Conditions (High Debromination Risk) | Optimized Conditions (Low Debromination Risk) |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos or (XPhos)Pd G3 |
| Base | NaOtBu or K₃PO₄ | K₂CO₃ or Cs₂CO₃ |
| Solvent | THF or DMF | 1,4-Dioxane/Water or Toluene/Water (degassed) |
| Temperature | >100 °C | 80-90 °C |
Diagram 1: Decision Workflow for Troubleshooting Debromination in Suzuki Coupling
Caption: Troubleshooting workflow for debromination.
Issue 2: My Buchwald-Hartwig amination is sluggish and gives a mixture of the desired product and the debrominated starting material.
Root Cause Analysis:
Similar to Suzuki couplings, debromination in Buchwald-Hartwig aminations is a common side reaction.[2] The mechanism often involves β-hydride elimination from the palladium-amide intermediate, which competes with the desired C-N reductive elimination.[2] The choice of base and ligand system is particularly critical in this reaction.
Solutions and Protocols:
Protocol 2: Optimized Buchwald-Hartwig Amination
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Ligand Selection:
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Rationale: The ligand framework dictates the geometry and electron density at the palladium center, influencing the rate of C-N bond formation.
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Recommendation: Use ligands specifically designed for Buchwald-Hartwig amination. Josiphos-type ligands, Xantphos, or Buchwald's biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are excellent choices.[7][8]
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Base Selection:
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Rationale: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amide complex. However, an overly strong base can promote side reactions.
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Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if debromination is significant, consider switching to lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).
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Solvent Choice:
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Rationale: Aprotic, non-coordinating solvents are generally preferred.
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Recommendation: Toluene, 1,4-dioxane, or CPME (cyclopentyl methyl ether) are good choices. Ensure the solvent is anhydrous.
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Issue 3: In my Sonogashira coupling, I observe significant starting material decomposition and the formation of the debrominated isoindolinone.
Root Cause Analysis:
Debromination in Sonogashira couplings can be promoted by several factors:
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High Temperatures: Sonogashira reactions are often run at elevated temperatures, which can lead to catalyst decomposition and side reactions.[9]
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Base-Induced Decomposition: The amine base (e.g., triethylamine, diisopropylamine) can, in some cases, act as a reductant or participate in side reactions.
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Copper Co-catalyst: While often essential, the copper(I) co-catalyst can sometimes facilitate undesired pathways, including alkyne homocoupling (Glaser coupling).[10]
Solutions and Protocols:
Protocol 3: Optimized Sonogashira Coupling
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Copper-Free Conditions:
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Rationale: Eliminating the copper co-catalyst can prevent Glaser homocoupling and sometimes reduce other side reactions.[11]
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Recommendation: Attempt the reaction using a modern palladium catalyst system that does not require copper. For example, Pd(OAc)₂ with a bulky phosphine ligand like SPhos or cataCXium® A.
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Milder Base:
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Rationale: A less coordinating, milder base can be beneficial.
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Recommendation: Instead of triethylamine, consider using a weaker base like K₂CO₃ or Cs₂CO₃, especially in copper-free systems.
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Lower Reaction Temperature:
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Rationale: Modern, highly active catalysts often allow for Sonogashira couplings to be performed at or near room temperature.
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Recommendation: Screen for catalyst systems that are active at lower temperatures (e.g., 25-60 °C). This will significantly reduce the risk of thermal decomposition and debromination.[12]
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Diagram 2: Key Factors Influencing Debromination
Caption: Interplay of factors affecting debromination.
Frequently Asked Questions (FAQs)
Q1: Is the C-Br bond on this compound particularly labile?
A1: The C(sp²)-Br bond on this molecule is of typical strength for an aryl bromide. However, the presence of the lactam ring and the dimethyl groups may subtly influence the electronic properties of the aromatic ring. The key factor is not the inherent lability of the bond itself, but rather the reaction conditions employed. Any palladium-catalyzed reaction on an aryl bromide carries an inherent risk of debromination if not properly optimized.
Q2: Can I use heterogeneous catalysts like Pd/C to avoid debromination?
A2: While Pd/C is an attractive catalyst for its ease of removal, it can be highly active for hydrogenation and hydrodehalogenation, especially in the presence of a hydrogen source.[4] For cross-coupling reactions, Pd/C can sometimes be effective, but it often requires careful screening of conditions and may still lead to significant debromination. Homogeneous catalysts with well-defined ligands generally offer better control and selectivity for complex substrates.
Q3: I suspect my starting material is degrading before the reaction even starts. How should I store this compound?
A3: This compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Like many organic molecules, prolonged exposure to light, moisture, and oxygen can lead to gradual decomposition.
Q4: Are there any alternative coupling reactions I should consider if debromination remains a major issue?
A4: If palladium-catalyzed reactions consistently lead to debromination, you could explore other coupling methodologies. For certain transformations, nickel-catalyzed cross-couplings can offer different selectivity profiles and may be less prone to hydrodehalogenation under specific conditions. However, these often require different ligands and reaction conditions, so a thorough literature search for your specific transformation is recommended.
Q5: My reaction appears to stall, and I see both starting material and the debrominated product. What could be the cause?
A5: This scenario often points to catalyst deactivation. The active Pd(0) species can be sensitive and may decompose over the course of the reaction, especially at high temperatures. As the active catalyst concentration decreases, the slower, undesired debromination pathway may become more prominent relative to the desired, but stalled, cross-coupling reaction. Consider using a more robust pre-catalyst, ensuring a strictly inert atmosphere, and avoiding excessive temperatures.
References
- 1. Palladium-catalyzed regioselective hydrodebromination of dibromoindoles: application to the enantioselective synthesis of indolodioxane U86192A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. chemrxiv.org [chemrxiv.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges in the characterization of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Answering the user's request.
Technical Support Center: Characterization of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the technical support resource for the analytical characterization of this compound (CAS: 1403766-79-9). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the analysis of this halogenated heterocyclic compound.
Core Compound Characteristics & Handling
The unique structure of this compound—featuring a brominated aromatic ring, a lactam, and gem-dimethyl groups—presents a distinct set of analytical challenges. Understanding its fundamental properties is the first step to developing robust characterization methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.10 g/mol | [1] |
| CAS Number | 1403766-79-9 | |
| Physical Form | Solid | |
| Typical Purity | ≥97% | [2] |
| Storage | Refrigerator, inert atmosphere | [3] |
Frequently Asked Questions: General Handling
Q1: What are the best practices for dissolving and storing this compound to prevent degradation?
A1: Due to the lactam functional group, this compound can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Solubility: Start with common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Methanol. Check solubility in your intended chromatographic mobile phase to avoid precipitation upon injection.[4]
-
Solution Stability: Prepare solutions fresh whenever possible. If storage is necessary, use an inert solvent like ACN, store at 2-8°C, and protect from light. Avoid aqueous buffers at extreme pH values for long-term storage.
-
Solid Storage: As recommended, store the solid material in a refrigerator under an inert atmosphere to minimize potential oxidation or hydrolysis.[3]
Chromatographic Analysis: Achieving Separation and Peak Integrity
Chromatography is the cornerstone of purity assessment and impurity quantification. However, halogenated compounds can exhibit challenging behavior on standard columns.[5][6]
Frequently Asked Questions: Chromatography
Q1: I'm observing significant peak tailing for my compound during HPLC analysis. What's causing this and how can I fix it?
A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. For a molecule like this, the polar lactam moiety can interact with residual, acidic silanols on the silica surface of C18 columns.[4]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing agent to the mobile phase.
-
Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the silanols, minimizing their interaction with your analyte.
-
Basic Modifier: While less common for this compound, a basic modifier could be used if the analyte has acidic protons, but care must be taken to use a pH-stable column.
-
-
Column Selection: Switch to a column with superior surface deactivation.
-
End-capped Columns: Ensure you are using a modern, fully end-capped C18 column.
-
Alternative Stationary Phases: Consider a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce silanol interactions.
-
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer.[4]
-
Check Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.
Q2: I'm having trouble separating my target compound from a suspected impurity. What strategies can I employ?
A2: Co-elution is a significant analytical challenge, especially with structurally similar impurities like a debrominated analog or a positional isomer.[5]
Optimization Strategies:
-
Decrease Gradient Slope: A shallower gradient increases the separation window for closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent-analyte interactions. Methanol is a hydrogen-bond acceptor and donor, while acetonitrile is primarily a dipole.
-
Alternative Column Chemistry: Phenyl-based columns can provide enhanced resolution for aromatic compounds through π-π interactions.
-
Multidimensional Chromatography: For highly complex mixtures, 2D-LC provides a powerful method for resolving components that co-elute in a single dimension.[5]
Mass Spectrometry: Confirming Identity and Structure
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation patterns. The presence of a bromine atom is a key diagnostic feature.
Frequently Asked Questions: Mass Spectrometry
Q1: My mass spectrum shows two molecular ion peaks of nearly equal height, separated by 2 m/z units. Is my sample impure?
A1: No, this is the expected and definitive isotopic signature for a compound containing a single bromine atom.[7] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[8] Therefore, your mass spectrum will exhibit an "M" peak (containing ⁷⁹Br) and an "M+2" peak (containing ⁸¹Br) with a relative intensity ratio of roughly 1:1.[9] This pattern is a powerful confirmation of the presence of bromine in your molecule and its fragments.
Q2: What are the expected fragmentation patterns for this molecule in ESI-MS/MS?
A2: While a definitive fragmentation study requires experimental data, we can predict likely pathways based on the structure. The gem-dimethyl group and the bromo-substituted ring are key features.
Predicted Fragmentation Data
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Structural Rationale |
| 240 / 242 | 225 / 227 | 15 (•CH₃) | Loss of a methyl radical from the gem-dimethyl group. This is a common fragmentation for such structures. |
| 240 / 242 | 184 / 186 | 56 (C₄H₈) | Loss of isobutylene via a rearrangement, although less common. |
| 240 / 242 | 161 | 79 (Br) / 81 (Br) | Loss of the bromine radical. The resulting fragment at m/z 161 would not have the 1:1 isotopic pattern. |
| 225 / 227 | 197 / 199 | 28 (CO) | Loss of carbon monoxide from the lactam ring. |
NMR Spectroscopy: Structural Verification
NMR is crucial for confirming the precise chemical structure, including the substitution pattern on the aromatic ring and the integrity of the isoindolinone core.
Frequently Asked Questions: NMR
Q1: What are the key diagnostic signals in the ¹H NMR spectrum for this compound?
A1: The ¹H NMR spectrum should provide several unambiguous signals confirming the structure. Based on related isoindolinone structures, the following can be expected.[10][11]
Predicted ¹H and ¹³C NMR Data
| Signal Type | Predicted ¹H Shift (ppm) | Integration | Multiplicity | Assignment | Predicted ¹³C Shift (ppm) |
| Aromatic | ~7.6-7.8 | 1H | d | H adjacent to C=O | ~125-135 |
| Aromatic | ~7.4-7.6 | 1H | dd | H between Br and C(CH₃)₂ | ~125-135 |
| Aromatic | ~7.3-7.5 | 1H | d | H adjacent to Br | ~120-130 |
| Amide | ~8.0-9.0 | 1H | br s | N-H | N/A |
| Methyl | ~1.4-1.6 | 6H | s | C(CH₃)₂ | ~25-30 |
| Carbonyl | N/A | N/A | N/A | C=O | ~165-175 |
| Quaternary | N/A | N/A | N/A | C(CH₃)₂ | ~60-70 |
| Aromatic C-Br | N/A | N/A | N/A | C-Br | ~115-125 |
Note: Predicted shifts are estimates and should be confirmed with experimental data. Solvent choice (e.g., CDCl₃ vs. DMSO-d₆) will affect the chemical shifts, especially for the N-H proton.
Q2: How can I use NMR to check for the presence of the non-brominated starting material?
A2: If the non-brominated analog (3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one) is present as an impurity, you would expect to see a separate, more complex set of aromatic signals corresponding to a 4-proton ABCD spin system, which would likely overlap with the signals of your main compound but have a different pattern. Furthermore, the integration of the aromatic region relative to the 6H singlet of the gem-dimethyl group would be higher than the expected 3:6 ratio.
Integrated Workflow for Purity and Identity Confirmation
A multi-technique approach is essential for the comprehensive characterization of this compound.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 6-Bromo-3-iodo-1-methyl-1H-indazole | 1260741-78-3 [sigmaaldrich.com]
- 4. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Structure-Activity Landscape of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific derivative, 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, presents a unique starting point for developing novel therapeutics. The presence of a bromine atom at the C6 position and gem-dimethyl groups at the C3 position provides a distinct electronic and steric profile, influencing the overall pharmacological properties of its derivatives. This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, drawing comparisons from related isoindolinone derivatives to inform future drug design strategies.
The Core Scaffold: A Platform for Diverse Biological Activities
The isoindolinone core is a versatile platform that has been successfully exploited to develop inhibitors for a range of biological targets, including poly(ADP-ribose) polymerase (PARP) and various protein kinases.[1][3] The lactam moiety within the isoindolinone structure often serves as a key pharmacophore, mimicking the nicotinamide portion of NAD+ and enabling competitive inhibition of enzymes like PARP.[4] The 6-bromo and 3,3-dimethyl substitutions on the core scaffold can significantly impact potency, selectivity, and pharmacokinetic properties.
Key Structural Modifications and Their Impact on Activity: A Comparative Analysis
The biological activity of this compound derivatives can be systematically modulated by introducing various substituents at key positions. Based on extensive research on related isoindolinone analogs, we can infer the following SAR trends:
Modifications at the N2-Position (Lactam Nitrogen)
Substitutions at the lactam nitrogen (N2) have been shown to be critical for the cellular potency of isoindolinone-based inhibitors.[3]
-
Introduction of Secondary or Tertiary Amines: SAR studies on 3-oxoisoindoline-4-carboxamides have revealed that the presence of a secondary or tertiary amine at the N2-position is crucial for potent PARP-1 inhibition in cellular assays.[3] This is often achieved by introducing moieties like a piperidine ring.[1] The basic nitrogen of the piperidine can form an additional hydrogen bond with the protein backbone, such as with Gly-888 in PARP-1, thereby enhancing binding affinity.[3]
-
Alkyl and Aryl Substituents: While simple alkyl or aryl groups can be introduced, the incorporation of functional groups that can engage in specific interactions with the target protein is a more effective strategy for enhancing potency.
Table 1: Comparison of N2-Substituents on the Isoindolinone Core and Their Effect on PARP-1 Inhibition (based on related scaffolds)
| N2-Substituent | Rationale for Activity | Predicted Impact on 6-bromo-3,3-dimethyl scaffold |
| Hydrogen | Baseline activity, potential for H-bond donation | Low to moderate potency |
| Methyl | Increased lipophilicity, potential steric hindrance | Modest increase in potency, dependent on target pocket size |
| Piperidin-4-yl | Introduction of a basic nitrogen for key H-bond interactions | Significant enhancement of cellular potency |
| Substituted Phenyl | Potential for π-π stacking and other hydrophobic interactions | Activity highly dependent on the nature and position of substituents |
Modifications at the Aromatic Ring (Positions 4, 5, and 7)
The electronic properties of the benzene ring of the isoindolinone core can be fine-tuned through the introduction of various substituents.
-
Electron-Withdrawing vs. Electron-Donating Groups: The 6-bromo substituent already imparts a specific electronic character to the ring. Further substitutions can modulate this. For instance, in the development of quinazoline-based inhibitors, the presence and nature of substituents on the aromatic ring significantly influence cytotoxic activity.[5]
-
Introduction of Carboxamide Groups: A carboxamide group at the C4 position has been a key feature in a successful series of PARP inhibitors.[3][4] This group can form an intramolecular hydrogen bond with the lactam carbonyl, leading to a planar conformation that is favorable for binding to the PARP active site.[3]
Modifications at the C3-Position
While the topic of this guide is the 3,3-dimethyl scaffold, it is insightful to consider the impact of other substituents at this position based on broader isoindolinone SAR.
-
Spirocyclic Systems: The gem-dimethyl group provides a fixed steric bulk. Creating spirocyclic systems at the C3 position is another strategy to introduce conformational constraints and explore different vector spaces within the binding pocket.
-
Introduction of a Single Substituent: In related isoindolinone scaffolds, a single substituent at C3 can introduce a chiral center, and the stereochemistry can be critical for activity. For example, stereospecific PARP-1 inhibitors have been developed from 1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide.[1]
Experimental Protocols: A Foundation for SAR Studies
The systematic evaluation of SAR requires robust and reproducible experimental protocols. Below are representative workflows for the synthesis and biological evaluation of novel this compound derivatives.
General Synthetic Workflow
Caption: General synthetic workflow for 6-bromo-3,3-dimethylisoindolinone derivatives.
Step-by-Step Protocol for N-Alkylation (Example):
-
To a solution of this compound in a suitable aprotic solvent (e.g., DMF or THF), add a base (e.g., NaH or K2CO3) at 0 °C.
-
Stir the mixture for 30 minutes to allow for the deprotonation of the lactam nitrogen.
-
Add the desired alkylating agent (e.g., 4-bromopiperidine) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the desired N-substituted derivative.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of novel isoindolinone derivatives.
Protocol for In Vitro PARP-1 Inhibition Assay:
-
Prepare a reaction mixture containing recombinant human PARP-1 enzyme, activated DNA, and NAD+.
-
Add varying concentrations of the test compounds (derivatives of this compound) to the reaction mixture.
-
Incubate the reaction at 37 °C for a specified time.
-
Quantify the amount of poly(ADP-ribose) formed using a colorimetric or fluorescent method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The insights from SAR studies of related isoindolinone derivatives provide a rational basis for the design of new analogs with enhanced potency and selectivity. Future efforts should focus on the systematic exploration of substitutions at the N2-position, particularly with moieties containing basic amines, and at the C4-position with groups that can promote a planar conformation. The anticancer activity of these compounds should be evaluated against a panel of cancer cell lines, and promising candidates should be advanced to in vivo studies.[6][7] By leveraging the existing knowledge of isoindolinone SAR, researchers can efficiently navigate the chemical space around this scaffold to discover next-generation therapeutics.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
validation of the synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one through spectral analysis
A Guide to the Synthesis and Spectral Validation of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
This guide provides a comprehensive overview of a robust synthetic protocol for this compound, a substituted isoindolinone. The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active compounds. The primary focus of this document is the rigorous validation of the synthesized product through a multi-faceted spectral analysis, ensuring structural integrity and purity. Furthermore, we will compare the outlined synthetic strategy with alternative methods for constructing the isoindolinone core, providing researchers with a critical perspective on available methodologies.
Part 1: Synthesis of this compound
The selected synthetic route is a two-step process commencing from 4-bromo-2-formylbenzoic acid. This approach is chosen for its reliability, the accessibility of starting materials, and the straightforward nature of the transformations, which facilitates high-purity product isolation.
Reaction Scheme:
Step 1: Synthesis of 6-bromo-3-hydroxy-3-methylisoindolin-1-one 4-bromo-2-formylbenzoic acid is reacted with methylmagnesium bromide (a Grignard reagent). The Grignard reagent adds to the aldehyde carbonyl, and the resulting alkoxide intermediate undergoes an intramolecular cyclization by attacking the carboxylic acid, forming a stable five-membered lactam ring after an acidic workup.
Step 2: Synthesis of this compound The intermediate hydroxylactam is then subjected to a second Grignard reaction. The methylmagnesium bromide adds to the iminium ion intermediate, which is in equilibrium with the hydroxylactam, to install the second methyl group at the C3 position.
Experimental Protocol
Step 1: Synthesis of 6-bromo-3-hydroxy-3-methylisoindolin-1-one
-
To a stirred solution of 4-bromo-2-formylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere at -78 °C, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the crude 6-bromo-3-hydroxy-3-methylisoindolin-1-one (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound as a solid.
Causality Behind Experimental Choices
-
Grignard Reagent: Methylmagnesium bromide is a potent nucleophile, ideal for adding methyl groups to the carbonyl functions. Its use in a two-step sequence allows for the controlled construction of the 3,3-dimethyl substituted quaternary center.
-
Solvent: Anhydrous THF is the solvent of choice as it is inert to Grignard reagents and effectively solvates the organometallic species.
-
Temperature Control: The initial reaction is conducted at -78 °C to control the exothermicity of the Grignard addition and minimize side reactions.
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the highly reactive Grignard reagent from being quenched by atmospheric oxygen and moisture.
Visualization of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Part 2: Spectral Validation of Product Structure
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic methods provide a self-validating system for structural elucidation.
Visualization of Validation Workflow
Caption: Workflow for the spectral validation of the synthesized product.
¹H NMR Spectroscopy
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.
Experimental: The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.[1][2]
Expected Data & Interpretation:
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic-H | ~7.70 | d | 1H | Proton ortho to the carbonyl group. |
| Aromatic-H | ~7.55 | dd | 1H | Proton between the bromo and isoindolinone ring fusion. |
| Aromatic-H | ~7.40 | d | 1H | Proton ortho to the bromo group. |
| NH | ~7.0-8.5 (variable) | br s | 1H | Amide proton, often broad and its shift is concentration-dependent. |
| C(CH₃)₂ | ~1.50 | s | 6H | Two equivalent methyl groups at the C3 position result in a strong singlet. |
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the carbon skeleton of a molecule.
Experimental: The spectrum is recorded using a proton-decoupled sequence on a 100 MHz or 125 MHz spectrometer.[3]
Expected Data & Interpretation:
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O | ~170.5 | Carbonyl carbon of the five-membered lactam. |
| Aromatic C-N | ~148.2 | Aromatic carbon atom attached to the nitrogen and part of the ring fusion. |
| Aromatic C-C=O | ~135.0 | Aromatic carbon atom attached to the carbonyl group. |
| Aromatic C-H | ~132.1 | Aromatic methine carbon. |
| Aromatic C-H | ~125.5 | Aromatic methine carbon. |
| Aromatic C-Br | ~122.8 | Aromatic carbon bearing the bromine atom. |
| Aromatic C-H | ~121.9 | Aromatic methine carbon. |
| C(CH₃)₂ | ~65.0 | Quaternary sp³ carbon at the C3 position. |
| C(CH₃)₂ | ~28.5 | Two equivalent methyl carbons. |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound. For halogenated compounds, the isotopic pattern is a definitive diagnostic tool.
Experimental: Analysis is typically performed using electrospray ionization (ESI) or electron ionization (EI).[4][5]
Expected Data & Interpretation:
-
Molecular Weight: 240.10 g/mol [6]
-
Key Feature: The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion. Two peaks of nearly equal intensity will be observed, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8]
-
Expected Peaks:
-
m/z ≈ 239.99 ([M]⁺ with ⁷⁹Br)
-
m/z ≈ 241.99 ([M]⁺ with ⁸¹Br)
-
Or in ESI+ mode: m/z ≈ 240.99 ([M+H]⁺ with ⁷⁹Br) and m/z ≈ 242.99 ([M+H]⁺ with ⁸¹Br).
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental: The spectrum can be obtained from a solid sample mixed with KBr or using an Attenuated Total Reflectance (ATR) accessory.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200 | N-H Stretch | Amide N-H |
| ~2970, 2880 | C-H Stretch | Aliphatic (methyl groups) |
| ~1685 | C=O Stretch | γ-Lactam (five-membered ring amide) |
| ~1600, 1475 | C=C Stretch | Aromatic Ring |
| ~600-500 | C-Br Stretch | Aryl Bromide |
Part 3: Comparison with Alternative Synthetic Routes
While the presented Grignard-based synthesis is effective, several other strategies exist for the synthesis of the isoindolinone core. A comparative analysis is crucial for selecting the optimal route based on project-specific requirements.
| Synthetic Method | Description | Advantages | Disadvantages | References |
| Presented Grignard Method | Two-step addition of a Grignard reagent to a 2-formylbenzoic acid derivative. | Reliable, good for installing quaternary centers, uses common reagents. | Requires stringent anhydrous/inert conditions. | (This Guide) |
| Palladium-Catalyzed Carbonylation | Intramolecular aminocarbonylation of 2-iodobenzylamines or related precursors.[9] | High functional group tolerance, can be used for diverse derivatives. | Requires expensive palladium catalysts and ligands, often high pressures of CO gas. | [9][10] |
| From 2-Benzoylbenzoic Acids | One-pot reaction of 2-benzoylbenzoic acids with chlorosulfonyl isocyanate and alcohols.[11] | Mild, metal-free conditions, good yields. | May not be suitable for all substitution patterns, uses sensitive reagents. | [11] |
| Intramolecular Diels-Alder | Cycloaddition reaction of a furan-containing precursor to form the isoindolinone ring system.[9] | Excellent for creating complex polycyclic structures in a single step. | Requires specifically functionalized precursors, can have stereochemical complexities. | [9] |
| Cascade Reactions | Base-promoted cascade reactions of compounds like 2-acetylbenzonitrile.[12] | Forms multiple bonds in one pot, increasing efficiency. | Can be sensitive to reaction conditions, potential for side products. | [12] |
Each of these methods offers a unique approach to the isoindolinone skeleton. The choice of method should be guided by factors such as the desired substitution pattern, availability of starting materials, scalability, and the cost and handling requirements of the necessary reagents and catalysts.
Conclusion
The successful synthesis of this compound has been detailed, with a primary emphasis on its unambiguous structural validation. The convergence of data from ¹H NMR, ¹³C NMR, Mass Spectrometry (notably the characteristic bromine isotope pattern), and IR spectroscopy provides a robust and self-validating confirmation of the target molecule's identity and purity. This guide serves as a reliable resource for researchers, offering a detailed experimental protocol and a critical comparison with alternative synthetic strategies, thereby facilitating informed decisions in the field of medicinal and organic chemistry.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. This compound,(CAS# 1403766-79-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
comparative analysis of the biological activity of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one and its analogs
The isoindolinone scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile heterocyclic system have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities.[3] This guide provides a comparative analysis of the biological activity of various isoindolinone analogs, with a focus on their potential as therapeutic agents. While specific biological data for 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is not extensively available in the public domain, this guide will delve into the rich pharmacology of its structural analogs, offering insights into their structure-activity relationships and therapeutic potential.
Synthetic Strategies for Isoindolinone Analogs
The synthesis of the isoindolinone core and its derivatives can be achieved through various efficient methods. Common strategies include transition-metal-catalyzed reactions and multi-component reactions, which allow for the generation of diverse libraries of analogs for biological screening.[3]
A general and widely used approach involves the condensation of a 2-formylbenzoic acid derivative with a primary amine. This can be followed by modifications to the isoindolinone core to introduce various substituents. For instance, a one-pot, four-component synthesis has been described for a series of 2,3-disubstituted isoindolin-1-ones.[4] This method involves heating a mixture of 1,1-bis(methylthio)-2-nitroethene, a 1,2-diamine, a 2-formylbenzoic acid, and a primary amine in ethanol.[4]
Caption: Generalized synthetic pathway to the isoindolinone core.
Comparative Biological Activities of Isoindolinone Analogs
The biological activities of isoindolinone derivatives are diverse and depend on the nature and position of the substituents on the core structure. The following sections provide a comparative overview of some of the most studied activities.
Anticancer and Cytotoxic Activity
A significant body of research has focused on the anticancer potential of isoindolinone analogs.[5] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[6][7]
Several studies have evaluated the in vitro cytotoxicity of isoindolinone derivatives against various cancer cell lines. For example, a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were tested for their cytotoxicity against HT-29, K562, and HepG2 cell lines.[5] One compound, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, demonstrated significant antitumor activity against HepG2 cancer cells with an IC50 of 5.89 µM.[5]
In another study, novel 3-methyleneisoindolinone derivatives were found to induce oxidative stress, decrease mitochondrial membrane potential, disrupt the cell cycle, and induce apoptosis in head and neck squamous cell carcinoma cells.[6] The IC50 values for the most potent compounds ranged from 24.99 to 83.29 μM.[6]
Table 1: Comparative Cytotoxicity of Selected Isoindolinone Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 | 5.89 | [5] |
| 3n (a 3-methyleneisoindolinone derivative) | CAL27 | 39.81 | [6] |
| 3f (a 3-methyleneisoindolinone derivative) | CAL27 | 46.93 | [6] |
| 3h (a 3-methyleneisoindolinone derivative) | CAL27 | 63.96 | [6] |
| Compound 7 (containing azide and silyl ether) | A549 | 19.41 | [8] |
| N-benzylisoindole-1,3-dione (Compound 3) | A549-Luc | 114.25 | [7] |
| N-benzylisoindole-1,3-dione (Compound 4) | A549-Luc | 116.26 | [7] |
Enzyme Inhibition
Isoindolinone derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for the treatment of a range of diseases.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy.[9] A study on novel isoindolinone derivatives demonstrated their potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, with Ki values in the low nanomolar range.[9] For instance, compounds 2c and 2f exhibited superior inhibitory effects on hCA I and II compared to the standard inhibitor acetazolamide.[9]
Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Analogs
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
| 2c | 11.48 ± 4.18 | 9.32 ± 2.35 | [9] |
| 2f | 16.09 ± 4.14 | 14.87 ± 3.25 | [9] |
| Acetazolamide (Standard) | - | - | [9] |
Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria. A series of 2,3-disubstituted isoindolin-1-one derivatives were synthesized and evaluated for their urease inhibitory activity.[4] Among them, compound 5c showed the most potent activity with an IC50 of 10.07 ± 0.28 µM, which was more potent than the standard inhibitors thiourea and hydroxyurea.[4]
Other Biological Activities
Beyond anticancer and enzyme inhibitory activities, isoindolinone analogs have been explored for a variety of other pharmacological effects:
-
p53 Activation: Tryptophanol-derived isoindolinones have been identified as activators of the tumor suppressor protein p53.[10]
-
Serine Protease Inhibition: Semi-synthetic isoindolinone isomers have demonstrated in vitro activity against serine proteases of the blood coagulation cascade.[11]
-
Potassium Channel Blocking: A series of isoindolinone compounds have shown good in vitro potency on the Kv1.5 ion channel, suggesting their potential for treating atrial fibrillation.[12]
-
Dopamine D4 Receptor Antagonism: Isoindolinyl benzisoxazolpiperidines have been discovered as potent and selective dopamine D4 receptor antagonists.[13]
Structure-Activity Relationship (SAR) Insights
The biological activity of isoindolinone derivatives is highly dependent on their substitution patterns. For instance, in the case of tryptophanol-derived isoindolinones as p53 activators, the introduction of a bromine atom at the C2-indole moiety of a hit compound resulted in a less active and less selective compound.[10] Conversely, modifications to the side chains of isoindolinone scaffolds have led to metabolically stable Kv1.5 blockers with good in vivo pharmacokinetic profiles.[12] These findings underscore the importance of systematic structural modifications to optimize the potency and selectivity of isoindolinone-based drug candidates.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from established methodologies to evaluate the cytotoxic effects of isoindolinone derivatives on cancer cell lines.[7][14]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/cm^2 and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Carbonic Anhydrase Inhibition Assay
This colorimetric assay is a common method for evaluating the inhibitory effect of compounds on carbonic anhydrase activity.[15]
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, hCA II)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
Substrate (e.g., 4-Nitrophenyl acetate) dissolved in DMSO or acetonitrile
-
Test isoindolinone derivatives dissolved in DMSO
-
Acetazolamide (positive control inhibitor) dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometric plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors.
-
Assay Setup: In a 96-well plate, add the assay buffer to all wells. Add the inhibitor solutions (test compounds or acetazolamide) to the respective wells. Add a vehicle control (buffer with DMSO) to the enzyme activity control wells.
-
Enzyme Addition: Add the CA enzyme solution to all wells except the blank.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Data Analysis: Determine the reaction rate for each well. Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value from a dose-response curve. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.[15]
Conclusion
The isoindolinone scaffold represents a privileged structure in drug discovery, with its derivatives exhibiting a remarkable range of biological activities. While specific data on this compound remains limited, the extensive research on its analogs provides a strong foundation for future investigations. The comparative analysis presented in this guide highlights the potential of isoindolinone derivatives as anticancer agents, enzyme inhibitors, and modulators of various cellular targets. Further exploration of the structure-activity relationships within this class of compounds will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
The isoindolin-1-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active compounds.[1] The specific analogue, 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, combines several key features: a bromine atom for potential cross-coupling functionalization, a lactam core, and a gem-dimethyl group at the C3 position which can enhance metabolic stability and conformational rigidity. While this specific molecule is commercially available from suppliers like Manchester Organics, published synthetic routes are scarce.[2]
This guide provides a comparative analysis of two plausible and efficient synthetic strategies for the laboratory-scale preparation of this target molecule. The routes are designed based on established, high-yielding transformations reported for analogous structures. We will provide a detailed breakdown of each route, including step-by-step protocols, mechanistic rationale, and a critical evaluation of their respective strengths and weaknesses to guide researchers in selecting the optimal pathway for their specific needs.
Executive Summary of Synthetic Strategies
Two primary strategies are evaluated, differing fundamentally in the stage at which the bromine atom is introduced:
-
Route 1: Late-Stage Bromination. This approach focuses on first constructing the 3,3-dimethylisoindolin-1-one core, followed by a regioselective electrophilic aromatic substitution to install the bromine atom at the C6 position. This route is potentially shorter but hinges on controlling the regioselectivity of the final bromination step.
-
Route 2: Early-Stage Bromination. This strategy begins with a commercially available, pre-brominated aromatic precursor. The bromine atom is carried through the synthetic sequence, ensuring unambiguous placement in the final product. This route offers better control over isomer formation but may involve more synthetic steps or challenging transformations.
Route 1: Late-Stage Electrophilic Bromination
This strategy prioritizes the early construction of the sterically hindered 3,3-dimethylisoindolin-1-one core, followed by a directed electrophilic bromination.
Strategy Rationale & Workflow
The core of this route is a modern nickel-catalyzed reductive dicarbofunctionalization of an enamide, a method shown to be effective for creating 3,3-dialkyl-substituted isoindolinones.[3] Once the core is formed, the final bromination step is directed by the existing amide group. The amide is an ortho-, para-director. Given the ortho- position (C4) is sterically hindered by the adjacent lactam ring, and the other ortho- position (C7a) is part of the fused ring system, bromination is anticipated to occur preferentially at the para-position (C6).
Caption: Workflow for Route 1: Late-Stage Bromination.
Experimental Protocols
Step 1: Synthesis of 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
This protocol is adapted from a nickel-catalyzed reductive dicarbofunctionalization method.[3]
-
To a flame-dried Schlenk tube under an argon atmosphere, add Ni(COD)₂ (5 mol%), (S)-Bn-Biox ligand (6 mol%), and N-(2-iodobenzoyl)-N-allylamine (1.0 equiv).
-
Add anhydrous, degassed acetonitrile as the solvent.
-
Add activated zinc powder (3.0 equiv) to the mixture.
-
Add methyl iodide (3.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one.
Step 2: Synthesis of this compound
This protocol employs standard electrophilic bromination conditions.
-
Dissolve 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (1.0 equiv) in concentrated sulfuric acid at 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to afford the target compound. Further purification can be achieved by recrystallization (e.g., from ethanol/water).
Critical Analysis
-
Expertise & Experience: The nickel-catalyzed cyclization is a powerful, modern method for constructing the quaternary center at C3, but it requires careful handling of air-sensitive reagents (Ni(COD)₂) and ligands.[3] The final bromination step is a standard transformation, but the strongly acidic conditions can be incompatible with sensitive functional groups. The regioselectivity is predicted based on electronic effects but may yield minor isomers (e.g., 4-bromo), necessitating careful purification.
-
Trustworthiness: The primary risk is the formation of isomeric byproducts during bromination. The identity and purity of the final product must be rigorously confirmed by NMR spectroscopy (specifically 2D NMR like HMBC and NOESY) and mass spectrometry.
Route 2: Synthesis from a Brominated Precursor
This approach builds the isoindolinone core from a starting material that already contains the bromine atom in the desired position, thus ensuring perfect regiochemical control.
Strategy Rationale & Workflow
The synthesis begins with 4-bromo-2-methylbenzoic acid. A radical-mediated benzylic bromination creates the key intermediate for cyclization. Reaction with ammonia forms the 6-bromoisoindolin-1-one scaffold. The final, and most challenging, step is the introduction of the gem-dimethyl group. This can be achieved via a sequential alkylation of the C3 position, which is rendered acidic by the adjacent carbonyl and aromatic ring. This type of alkylation has been demonstrated on related N-sulfinyl isoindolinones.[4]
Caption: Workflow for Route 2: Early-Stage Bromination.
Experimental Protocols
Step 1: Synthesis of 2-(Bromomethyl)-4-bromobenzoic acid
This protocol uses a standard radical-initiated benzylic bromination.[5]
-
Suspend 4-bromo-2-methylbenzoic acid (1.0 equiv) in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours, with irradiation from a tungsten lamp to facilitate initiation.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of 6-Bromoisoindolin-1-one
This step involves acyl chloride formation followed by ammonolysis and cyclization.[6]
-
Add thionyl chloride (2.0 equiv) to the crude 2-(bromomethyl)-4-bromobenzoic acid from the previous step and heat at reflux for 1 hour.
-
Remove excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a suitable solvent like THF and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia, stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Collect the solid product by filtration, wash with water, and dry to yield 6-bromoisoindolin-1-one.[5]
Step 3 & 4: Sequential Alkylation to form this compound
This protocol is based on the known reactivity of the C3 position.[4][7]
-
In a flame-dried flask under argon, dissolve 6-bromoisoindolin-1-one (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial) and stir for 1 hour at -78 °C to form the anion.
-
Add methyl iodide (1.1 equiv) and stir for an additional 2-3 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography to isolate 6-bromo-3-methylisoindolin-1-one.
-
Repeat the deprotonation and alkylation procedure on the purified 6-bromo-3-methylisoindolin-1-one using LDA (1.1 equiv) and methyl iodide (1.1 equiv) to install the second methyl group and yield the final target molecule.
Critical Analysis
-
Expertise & Experience: The benzylic bromination requires careful handling of CCl₄ (a toxic solvent; alternatives like chlorobenzene can be used) and control of the radical reaction. The double alkylation at C3 is the most demanding step, requiring strictly anhydrous conditions and low temperatures (-78 °C) to prevent side reactions. Incomplete double alkylation is a significant risk, which will necessitate chromatographic separation of the starting material, mono-methylated, and di-methylated products.
-
Trustworthiness: This route provides an unambiguous synthesis of the 6-bromo isomer. The main challenge is achieving high conversion in the double alkylation step. Each intermediate should be fully characterized to ensure purity before proceeding to the next step.
Comparative Analysis and Recommendation
| Metric | Route 1: Late-Stage Bromination | Route 2: Early-Stage Bromination |
| Number of Steps | 2 | 4 (or 3 if steps 3 & 4 are combined) |
| Overall Yield (Est.) | Moderate | Low to Moderate |
| Regioselectivity | Potential for isomeric byproducts | Unambiguous |
| Key Challenge | Controlling bromination regioselectivity | Achieving complete gem-dimethylation |
| Scalability | Potentially better for large scale | Challenging due to cryogenics (LDA) |
| Starting Materials | Requires specialized benzamide | Starts from simpler benzoic acid derivative |
| Purification | Requires careful separation of isomers | Requires careful separation of alkylation products |
Concluding Recommendation
For exploratory, small-scale synthesis where absolute regiochemical purity is paramount, Route 2 is the recommended strategy . Although longer, it eliminates any ambiguity about the position of the bromine atom. The challenges associated with the cryogenic alkylation are manageable on a laboratory scale.
For larger-scale synthesis or process development , Route 1 presents a more attractive option due to its shorter sequence. However, significant process optimization would be required to maximize the regioselectivity of the bromination step and develop an efficient purification method to remove any unwanted isomers. The nickel-catalyzed cyclization is a modern and efficient transformation that could be advantageous for building a library of related compounds.
Ultimately, the choice of route depends on the specific priorities of the research team, balancing the need for speed and scalability against the requirement for absolute structural precision.
References
- 1. benchchem.com [benchchem.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. Isoindolinone synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]
- 7. BJOC - A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas [beilstein-journals.org]
A Comparative In Silico Analysis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one: A Guide to Virtual Screening and Docking Against PARP1
Abstract
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1] This guide presents a comprehensive in silico protocol for evaluating a specific derivative, 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, as a potential inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP inhibitors have emerged as a crucial class of targeted anticancer agents, particularly effective in tumors with deficiencies in DNA damage repair pathways.[2] We provide a detailed, step-by-step methodology for molecular docking and pharmacokinetic profiling, comparing the performance of our lead compound against Olaparib, a clinically approved PARP inhibitor. This guide is designed for researchers in drug discovery, offering a robust framework for the virtual screening and preliminary validation of novel small molecules.
Introduction: The Rationale for Targeting PARP1 with Isoindolinones
The isoindolinone core is found in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to neuroprotective.[1][3][4] Several derivatives have been successfully developed as anticancer agents, targeting key enzymes like histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs).[5][6] A particularly compelling application for this scaffold is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[2]
The structural resemblance between the isoindolinone scaffold and the nicotinamide moiety of NAD+, a crucial co-substrate for PARP enzymes, provides a strong mechanistic basis for competitive inhibition at the enzyme's catalytic site.[2] This makes isoindolinone derivatives promising candidates for developing novel PARP inhibitors. PARP1 is a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks. Its inhibition in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a highly effective targeted therapy.[2]
This guide focuses on a specific, less-studied derivative: this compound. Our objective is to delineate a complete in silico workflow to predict its binding affinity and mode of interaction with PARP1 and to evaluate its drug-likeness. To establish a benchmark for performance, we will conduct a parallel analysis of Olaparib, a potent, FDA-approved PARP inhibitor.
Detailed In Silico Methodology
A successful in silico study relies on a validated and reproducible workflow. The protocol described herein is designed to be a self-validating system, from initial preparation of molecules to the final analysis of their interactions.
Overall Experimental Workflow
The entire process follows a logical progression from data acquisition and preparation to simulation and analysis. This systematic approach ensures that each step builds upon a properly configured foundation, minimizing errors and enhancing the reliability of the final predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the inhibitory effects of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one on different enzyme targets
For researchers and drug development professionals, understanding the selectivity and potency of a small molecule inhibitor is paramount. This guide provides a detailed comparison of the inhibitory effects of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, a novel isoindolinone derivative, on various enzyme targets. While this compound has been identified as a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair, a comprehensive understanding of its activity against other enzymes is crucial for assessing its therapeutic potential and potential off-target effects.
Introduction to this compound
This compound belongs to the isoindolinone class of compounds, which has garnered significant interest in medicinal chemistry. The structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a co-substrate for enzymes like PARPs, makes it a promising pharmacophore for developing competitive inhibitors.[1][2] This guide will delve into the known inhibitory activity of this specific compound and provide a comparative context based on the broader class of isoindolinone-based inhibitors.
Primary Target: Potent Inhibition of PARP1
Experimental evidence demonstrates that this compound is a highly potent inhibitor of PARP1. In enzymatic assays, this compound, referred to as a novel PARP1-inhibitory compound (PIC), exhibited a half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Enzyme Target | Inhibitor | IC50 |
| PARP1 | This compound | 0.41 ± 0.15 nM |
This high potency against PARP1 underscores its potential as a targeted therapeutic agent, particularly in oncology. PARP1 is a key player in the repair of DNA single-strand breaks. Its inhibition in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, can lead to synthetic lethality and targeted cell death.
Comparative Selectivity Profile: An In-depth Analysis
A critical aspect of drug development is understanding an inhibitor's selectivity profile. While this compound is a potent PARP1 inhibitor, its effects on other enzymes are not as extensively documented in publicly available literature. However, by examining studies on structurally related isoindolinone-based PARP inhibitors, we can infer a likely selectivity profile.
Generally, isoindolinone derivatives are designed for high selectivity towards PARP1 and PARP2 over other PARP family members and other enzyme classes. For instance, the stereospecific isoindolinone PARP1 inhibitor NMS-P515 has demonstrated high selectivity against PARP2, PARP3, and Tankyrase-1 (TNKS-1), with dissociation constants (Kd) greater than 10 µM for these enzymes.[3] This suggests that the isoindolinone scaffold can be tailored to achieve a high degree of selectivity.
The rationale behind this selectivity lies in the specific interactions between the inhibitor and the amino acid residues within the catalytic domain of the target enzyme. The design of these inhibitors often involves exploiting subtle differences in the NAD+ binding pocket of different PARP isoforms.
It is crucial to emphasize that without direct experimental data, the selectivity of this compound against a broader panel of enzymes remains to be definitively established. Further studies, such as comprehensive kinase and phosphatase screening panels, are necessary to fully elucidate its off-target activity.
The PARP1 Signaling Pathway and the Mechanism of Inhibition
PARP1 plays a central role in coordinating DNA damage responses. Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[4][5] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.
References
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
In the landscape of pharmaceutical development, the rigorous and precise quantification of all chemical entities is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, a key intermediate or potential impurity in the synthesis of various pharmaceutical agents. The presence of such impurities, even at trace levels, can significantly impact the safety and effectiveness of the final drug product.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for this specific analytical challenge. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for cross-validation to ensure data integrity and comparability across different analytical platforms.
The Criticality of Method Validation in Pharmaceutical Analysis
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for analytical method validation.[6][7][8][9] These guidelines underscore the importance of generating reliable and consistent data to support regulatory submissions.
For a compound like this compound, which may be a process-related impurity, its accurate quantification is paramount for controlling the quality of the active pharmaceutical ingredient (API).[1][3] The choice of analytical method is often a balance between sensitivity, selectivity, speed, and cost.
Methodologies Under Comparison
This guide will focus on two powerful and widely used analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and versatile technique, often considered the gold standard for routine quality control due to its precision and reliability.[10]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive and selective method, ideal for detecting and quantifying trace-level impurities.[11][12]
The following sections will provide detailed experimental protocols for each method, followed by a cross-validation study to compare their performance characteristics.
Experimental Protocols
Protocol 1: Validated RP-HPLC Method for this compound
The rationale behind this reversed-phase HPLC method is to achieve a robust and reproducible separation of the analyte from potential process impurities and degradation products. The choice of a C18 column provides excellent retention for moderately non-polar compounds like the target isoindolinone derivative. The mobile phase composition is optimized to ensure good peak shape and resolution.
1. Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm (determined from the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Validated UHPLC-MS/MS Method for this compound
This UHPLC-MS/MS method is designed for high-throughput analysis with superior sensitivity and selectivity. The use of a sub-2 µm particle size column allows for faster separations and increased efficiency. The tandem mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
1. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transition: [To be determined by direct infusion of the analyte standard, for example: m/z 254.0 → 198.1]
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a 100 µg/mL stock solution as described in the HPLC protocol.
-
Calibration Standards: Prepare calibration standards ranging from 0.01 ng/mL to 100 ng/mL by serial dilution in the mobile phase.
-
Sample Preparation: Dilute the sample in the mobile phase to an expected concentration within the calibration range and filter through a 0.22 µm syringe filter.
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical methods can produce comparable data.[13][14][15] This is crucial when data from different laboratories or different analytical techniques need to be combined or compared. The following workflow outlines the cross-validation process.
Caption: Workflow for the cross-validation of HPLC and UHPLC-MS/MS methods.
Performance Comparison of Analytical Methods
The performance of each method is evaluated based on key validation parameters as defined by ICH guidelines.[9][13]
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | RP-HPLC | UHPLC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 80 - 120% (for impurities) |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | ≤ 3.0% |
| Limit of Detection (LOD) | 10 ng/mL | 0.005 ng/mL | - |
| Limit of Quantification (LOQ) | 30 ng/mL | 0.015 ng/mL | - |
Table 2: Comparison of Method Characteristics
| Characteristic | RP-HPLC | UHPLC-MS/MS |
| Selectivity | High | Very High |
| Analysis Time | ~10 min | ~4 min |
| Solvent Consumption | Moderate | Low |
| Instrument Cost | Moderate | High |
| Operational Complexity | Low | High |
| Suitability | Routine QC, High Concentration | Trace Analysis, High Throughput |
In-Depth Discussion of Results and Method Selection
The data presented in Tables 1 and 2 clearly demonstrate the distinct advantages and applications of each technique.
The RP-HPLC method exhibits excellent linearity, accuracy, and precision, making it a highly reliable method for routine quality control where the concentration of the analyte is expected to be well above the detection limit.[16][17] Its lower operational complexity and instrument cost make it an attractive option for many laboratories.
The UHPLC-MS/MS method offers unparalleled sensitivity and selectivity.[18][19] The significantly lower LOD and LOQ make it the method of choice for trace-level impurity analysis, which is often a critical requirement in pharmaceutical development. The shorter analysis time also allows for higher sample throughput.
Causality in Experimental Choices:
-
Mobile Phase: The use of formic acid in the UHPLC-MS/MS mobile phase is a deliberate choice to enhance the ionization of the analyte in the ESI source, thereby improving sensitivity.[20] For the HPLC-UV method, a simple isocratic mobile phase is sufficient and provides robustness.
-
Column Dimensions: The smaller column dimensions and particle size in the UHPLC method are key to achieving faster separations and higher resolution.
-
Detector: The choice between a UV detector and a mass spectrometer is dictated by the required sensitivity and selectivity. For unambiguous identification and quantification at very low levels, mass spectrometry is superior.
Self-Validating System:
Each protocol is designed to be a self-validating system. The inclusion of system suitability tests (e.g., tailing factor, theoretical plates) before each analytical run ensures that the chromatographic system is performing optimally. The use of calibration standards bracketing the expected sample concentrations validates the linearity of the response within that range for each batch of analysis.
Conclusion and Recommendations
Both the developed HPLC-UV and UHPLC-MS/MS methods are demonstrated to be suitable for the quantification of this compound. The cross-validation study confirms that both methods provide comparable and reliable data within their respective validated ranges.
Recommendations for Application:
-
For routine quality control and release testing where the analyte concentration is relatively high, the RP-HPLC method is recommended due to its robustness, cost-effectiveness, and ease of use.
-
For trace-level impurity analysis , stability studies, and applications requiring high sample throughput, the UHPLC-MS/MS method is the superior choice due to its exceptional sensitivity and speed.
Ultimately, the selection of the analytical method should be based on a thorough risk assessment and the specific requirements of the analytical task at hand. This guide provides the foundational data and rationale to make an informed decision.
References
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. fda.gov [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. scispace.com [scispace.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. e-b-f.eu [e-b-f.eu]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
The Evolving Therapeutic Landscape of Substituted Isoindolinones: A Comparative Review
The isoindolinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the therapeutic potential of various substituted isoindolinones, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance in key disease areas, supported by experimental data and detailed methodologies.
Introduction: The Versatility of the Isoindolinone Core
The isoindolinone core, a bicyclic structure containing a fused benzene ring and a γ-lactam ring, is a common motif in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] Its structural rigidity and synthetic tractability have made it an attractive starting point for the development of novel therapeutics. Key to its versatility is the potential for substitution at various positions, allowing for the fine-tuning of pharmacological properties and target specificity. This guide will delve into the therapeutic applications of substituted isoindolinones in oncology, inflammatory disorders, and neurodegenerative diseases, comparing the efficacy of different derivatives and elucidating their mechanisms of action.
Anticancer Potential: Targeting Key Cellular Pathways
Substituted isoindolinones have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and modulation of key signaling pathways that drive tumor growth and survival.
PARP Inhibition: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[4] The isoindolinone scaffold has proven to be an effective pharmacophore for the design of potent PARP inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[5] This competitive inhibition leads to the accumulation of DNA single-strand breaks, which are converted to toxic double-strand breaks during replication, ultimately leading to cancer cell death through synthetic lethality.
Table 1: Comparative in vitro activity of selected isoindolinone-based PARP inhibitors.
| Compound | Target | Cell Line | IC50/Kᵢ | Reference |
| NMS-P118 | PARP-1 | - | - | [6] |
| (S)-13 (NMS-P515) | PARP-1 | - | Kᵢ: 0.016 µM | [6] |
| (±)-18 | PARP-1 | - | Kᵢ: 0.06 µM | [6] |
HDAC Inhibition: Epigenetic Reprogramming of Cancer Cells
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[7] Dysregulation of HDAC activity is a common feature in many cancers. Isoindolinone-based HDAC inhibitors have shown promise in reactivating tumor suppressor genes and inducing cell cycle arrest and apoptosis in cancer cells.
Table 2: Comparative in vitro activity of selected isoindolinone-based HDAC inhibitors.
| Compound | Target | IC50 | Reference |
| 5a | HDAC1 | 65.6 nM | [1] |
| 5b | HDAC1 | 65.1 nM | [1] |
| 13a | HDAC1 | 57.9 nM | [1] |
| 17a | HDAC | More potent than Vorinostat | [2] |
Modulation of Pro-Survival Signaling Pathways
Substituted isoindolinones have also been shown to exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. These pathways control a multitude of cellular processes, including cell growth, proliferation, survival, and angiogenesis.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[8] Isoindolinone derivatives have been developed that can inhibit key components of this pathway, leading to the suppression of tumor growth.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by isoindolinones.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9] Certain isoindolinone derivatives have demonstrated the ability to modulate this pathway, contributing to their anticancer effects.
Caption: MAPK signaling pathway and potential points of inhibition by isoindolinones.
Table 3: In vitro cytotoxicity of selected substituted isoindolinones against various cancer cell lines.
| Compound | Cell Line | IC50 | Reference |
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 | 5.89 µM | [10] |
| Compound 2a | A549 | 650.25 µg/mL | [11] |
| Compound 7 | A549 | 19.41 µM | [12] |
| Compound 11h | A549 | 1.0 µM | [6] |
| Compound 11h | MCF-7 | 1.5 µM | [6] |
Anti-Inflammatory Applications: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and certain cancers. Substituted isoindolinones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways.
Apremilast, an isoindoline-1,3-dione derivative, is an FDA-approved oral medication for the treatment of psoriatic arthritis and plaque psoriasis.[13] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][14] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as TNF-α, IL-23, and IL-17, while upregulating the production of the anti-inflammatory cytokine IL-10.[15]
Table 4: Clinical efficacy of Apremilast in Psoriatic Arthritis (PALACE 1, 2, & 3 trials).
| Endpoint | Apremilast 20 mg BID | Apremilast 30 mg BID | Placebo | Reference |
| ACR20 Response at Week 16 | ||||
| PALACE 1 | 38.1% | 40.0%** | 19.1% | [8] |
| PALACE 2 | 37.9% | 32.1% | 18.9% | [8] |
| PALACE 3 | 41.0%** | 28.0% | 18.0% | [8] |
| HAQ-DI Mean Change from Baseline at Week 16 | ||||
| PALACE 1 | -0.20 | -0.26** | -0.10 | [8] |
| *p < 0.05 vs. placebo; **p < 0.005 vs. placebo |
Neurodegenerative Disorders: A Glimmer of Hope
The neuroprotective potential of substituted isoindolinones is an emerging area of research, with promising results in preclinical models of Alzheimer's and Parkinson's diseases.
Alzheimer's Disease
In the context of Alzheimer's disease, research has focused on the development of isoindolinone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[16] Reduced acetylcholine levels are a hallmark of Alzheimer's disease. Additionally, some isoindolinone derivatives have been shown to inhibit the aggregation of β-amyloid peptides, a key pathological feature of the disease.[3]
Table 5: In vitro activity of selected isoindolinone derivatives against cholinesterases.
| Compound | Target | IC50/Kᵢ | Reference |
| Compound 7a | AChE | IC50 = 2.1 µM | [16] |
| Compound 7f | AChE | IC50 = 2.1 µM | [16] |
| IsoB | AChE | Kᵢ = 88–160 µM | [3] |
Parkinson's Disease
In a preclinical model of Parkinson's disease, an isoindoline derivative (Ia1) demonstrated a positive effect on motor activity in mice. The underlying mechanisms are still under investigation but may involve the modulation of dopamine receptors or the reduction of oxidative stress, both of which are implicated in the pathogenesis of Parkinson's disease.
Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed protocols for key experimental assays are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of substituted isoindolinones on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the substituted isoindolinone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol describes a standard in vivo model for evaluating the anti-inflammatory activity of substituted isoindolinones.
References
- 1. otezlapro.com [otezlapro.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel derivative of evodiamine improves cognitive impairment and synaptic integrity in AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apremilast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 16. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is a solid with the following hazard classifications:
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Given these hazards, the primary risks associated with improper handling and disposal include accidental ingestion, skin and eye contact, and inhalation of dust particles. A comprehensive risk assessment should be conducted to identify potential exposure scenarios and implement appropriate control measures.
Pre-Disposal: Engineering and Administrative Controls
Effective waste management begins long before the final disposal step. Implementing the following controls can significantly reduce the volume of waste generated and minimize exposure risks.[2][3]
-
Source Reduction: Whenever feasible, design experiments to use the minimum amount of this compound necessary.[2][3]
-
Inventory Management: Maintain a detailed inventory of all chemicals to prevent the accumulation of expired or unused materials.[2][3]
-
Substitution: Where scientifically viable, consider using less hazardous alternatives.[2][3]
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory to mitigate the risks of exposure:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and dust.
-
Hand Protection: Wear chemically resistant gloves. Given the nature of halogenated organic compounds, nitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's compatibility chart.
-
Protective Clothing: A lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as a regulated hazardous waste stream. The following workflow outlines the critical steps for its safe disposal.
Figure 1: A step-by-step workflow for the disposal of this compound.
Detailed Protocol:
-
Don Appropriate PPE: Before handling the chemical, ensure all required PPE is correctly worn.
-
Designate a Satellite Accumulation Area (SAA): This is a designated location at or near the point of waste generation where hazardous waste is temporarily stored.[2][3] The SAA must be under the control of the laboratory personnel.
-
Select a Compatible Waste Container: Use a container that is compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, with no leaks or cracks.
-
Segregate Halogenated Waste: This is a critical step. This compound is a halogenated compound and must be collected in a designated "Halogenated Organic Waste" container.[4][5][6] Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process.[5][6]
-
Label the Waste Container: As soon as the first amount of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings (e.g., "Irritant").[7][8]
-
Transfer Waste to Container: Carefully transfer the solid waste into the designated container. If any residual material is present in the original container, it should also be disposed of as hazardous waste. Do not triple rinse containers that held acutely toxic materials unless directed by your institution's Environmental Health and Safety (EHS) department.[3]
-
Securely Close Container: Keep the waste container securely closed at all times, except when adding waste.[2][8]
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2][3] Do not attempt to dispose of this chemical down the drain or in the regular trash.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.
-
Contain the Spill: If it is safe to do so, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
Clean Up: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
All materials used for spill cleanup should be treated as hazardous waste.[9]
Conclusion
The proper disposal of this compound is a multi-faceted process that requires careful planning and execution. By following the procedures outlined in this guide, researchers and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and the Safety Data Sheet for the most current and detailed information.
References
- 1. 6-Bromo-2,3-dihydro-1H-isoindol-1-one | C8H6BrNO | CID 22220919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. odu.edu [odu.edu]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Comprehensive Safety & Handling Guide: 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. 1403766-79-9), a halogenated aromatic compound. The procedures outlined below are designed to ensure the personal safety of laboratory personnel and the protection of our research environment.
Hazard Assessment & Chemical Profile
Understanding the specific risks associated with a compound is the foundation of safe laboratory practice. Based on available safety data, this compound is classified with several key hazards that dictate the required control measures.[1]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The structural components—a brominated aromatic ring and a lactam moiety—suggest that caution is warranted, as many halogenated aromatic compounds can exhibit persistence in the environment and may have subtle, long-term toxicological effects.[2][3]
Table 1: Chemical Identification & GHS Hazard Summary
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | N/A |
| CAS Number | 1403766-79-9 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO | [4] |
| Physical Form | Solid | [1] |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[1][5] |
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, the primary method for exposure control is the implementation of robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, especially the handling of its solid form (weighing, transferring), must be performed inside a certified chemical fume hood.[6] This is critical to mitigate the risk of inhaling fine powders or dust, which can cause respiratory irritation.[6] The sash should be kept at the lowest possible height to maximize protection while allowing for comfortable work.[6]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dust outside the primary containment of the fume hood.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is directly informed by the compound's hazard profile. A minimum level of PPE is required for any work in a laboratory where chemical hazards are present.[7]
Table 2: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale & Justification |
|---|---|---|
| Eye & Face Protection | ANSI Z87.1-rated safety goggles.[7][8] A face shield should be worn over goggles when there is a significant splash hazard.[7][8] | Protects against serious eye irritation (H319). Safety glasses alone do not provide adequate protection against chemical splashes.[7] Goggles provide a seal around the eyes, and a face shield protects the entire face. |
| Hand Protection | Disposable nitrile gloves (minimum).[7][9] Consider double-gloving for extended procedures. | Protects against skin irritation (H315). Nitrile gloves offer good protection against incidental contact.[7][9] For any chemical, it is crucial to remove and replace gloves immediately after known contact.[7] |
| Body Protection | Flame-resistant lab coat.[8] | Protects against skin contact and contamination of personal clothing. A closed lab coat is essential. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. No open-toed shoes or sandals are permitted in the laboratory.[8] |
| Respiratory Protection | Not typically required when work is conducted within a certified fume hood.[6] | Engineering controls are the primary method of respiratory protection. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges would be necessary.[6][9] |
Step-by-Step Operational Plan
Adherence to a standardized workflow minimizes the risk of exposure and ensures procedural consistency. The following steps integrate the necessary safety controls for common laboratory tasks involving this compound.
Preparation & Weighing
-
Verify Fume Hood Operation: Ensure the chemical fume hood is on and functioning correctly before starting work.
-
Don PPE: Put on all required PPE as detailed in Table 2 (lab coat, goggles, nitrile gloves).
-
Prepare Work Area: Decontaminate the fume hood surface. Place all necessary equipment (spatulas, weigh boats, glassware) inside the hood to minimize traffic in and out of the containment area.[6]
-
Weigh Compound: Carefully weigh the solid this compound. Handle the container and solid gently to avoid creating dust.
Dissolution & Reaction Setup
-
Add Solvent: While still inside the fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Conduct Reaction: All subsequent experimental steps should be performed within the fume hood.[6]
// Node Definitions prep [label="1. Preparation\n- Verify Fume Hood\n- Don Full PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="2. Weighing\n- Perform inside fume hood\n- Minimize dust creation", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="3. Dissolution\n- Add solvent inside hood", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="4. Reaction\n- Keep setup in fume hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleanup [label="5. Cleanup & Decontamination\n- Rinse glassware in hood\n- Collect rinsate as waste", fillcolor="#FBBC05", fontcolor="#202124"]; waste [label="6. Waste Segregation\n- Collect in 'Halogenated Waste'\n- Seal container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dispose [label="7. Final Disposal\n- Follow institutional protocol\n- Doff PPE & wash hands", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> weigh; weigh -> dissolve; dissolve -> react; react -> cleanup; cleanup -> waste; waste -> dispose; } endom
Spill & Emergency Procedures
Immediate and correct action is critical in the event of an exposure or spill.
-
Skin Exposure: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[5] Remove all contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.
-
Minor Spill (in Fume Hood): Alert others in the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material into a designated hazardous waste container. Decontaminate the surface with a suitable solvent, collecting the rinsate as hazardous waste.
-
Major Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office immediately.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are legally mandated and essential for environmental protection. As a brominated organic compound, this chemical requires specific disposal procedures.
-
Waste Segregation: All waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[6][11] Do not mix with non-halogenated waste.[6]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[11][12]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as solid hazardous waste.[11]
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside a fume hood. This rinsate must be collected and added to the halogenated liquid waste container.[6]
-
Final Disposal: Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[6] Follow your institution's specific procedures for hazardous waste pickup.[12]
By adhering to these comprehensive guidelines, you can confidently handle this compound, ensuring a safe and productive research environment.
References
- 1. 6-Bromo-2,3-Dihydro-3,3-dimethyl-1H-Isoindol-1-one | 1403766-79-9 [sigmaaldrich.com]
- 2. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 3. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 4. 158326-84-2|6-Bromo-3,3-dimethylindolin-2-one|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
